(E,E)-Farnesol 11,11,11,12,12,12-d6
説明
BenchChem offers high-quality (E,E)-Farnesol 11,11,11,12,12,12-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,E)-Farnesol 11,11,11,12,12,12-d6 including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
166447-71-8 |
|---|---|
分子式 |
C₁₅H₂₀D₆O |
分子量 |
228.4 |
同義語 |
(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol; (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol |
製品の起源 |
United States |
Introduction: The Significance of Isotopic Labeling in Farnesol Analysis
An In-Depth Technical Guide to (E,E)-Farnesol 11,11,11,12,12,12-d6: Properties and Applications
(E,E)-Farnesol, a naturally occurring acyclic sesquiterpene alcohol, is a molecule of significant interest across various scientific disciplines. It is a key intermediate in the biosynthesis of steroids in plants, animals, and fungi, and also functions as a quorum-sensing molecule in fungi like Candida albicans.[1][2] Given its biological importance and presence in essential oils, accurate quantification of farnesol in complex matrices is crucial for both basic research and commercial applications.[1][3]
This guide focuses on (E,E)-Farnesol 11,11,11,12,12,12-d6 , a deuterated analog of (E,E)-Farnesol.[4] The strategic replacement of six hydrogen atoms with deuterium at the terminal end of the molecule provides a stable, heavy-isotope-labeled internal standard.[5][6] This is indispensable for modern analytical techniques, particularly mass spectrometry (MS), where it corrects for variability in sample preparation, injection volume, and ionization efficiency, thereby enabling highly accurate and precise quantification.[7][8][9]
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical and physical properties of (E,E)-Farnesol-d6, methodologies for its quality assessment, and a detailed protocol for its application as an internal standard in quantitative bioanalysis.
Core Chemical and Physical Properties
(E,E)-Farnesol-d6 shares the same fundamental structure as its unlabeled counterpart but with a key isotopic modification. This results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry.
Structural and Molecular Data
The deuteration at the C11 and C12 positions introduces a mass increase of approximately 6 Daltons compared to the natural compound.[10]
| Property | (E,E)-Farnesol | (E,E)-Farnesol 11,11,11,12,12,12-d6 |
| Molecular Formula | C₁₅H₂₆O[11] | C₁₅H₂₀D₆O[5] |
| Molecular Weight | ~222.37 g/mol [11][12] | ~228.40 g/mol [5] |
| CAS Number | 106-28-5[11] | 166447-71-8[5] |
| Synonyms | trans,trans-Farnesol[11] | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol(d6) |
Physical Characteristics
| Property | Value |
| Appearance | Colorless to pale yellow liquid/oil[5][13] |
| Solubility | Insoluble in water; miscible with oils and organic solvents like ethanol and chloroform.[1][13][14] |
| Storage | Recommended storage at -20°C.[15] |
| Stability | Light sensitive.[14] |
Quality Control: Ensuring Isotopic and Chemical Purity
The reliability of quantitative data derived from using a deuterated internal standard is directly dependent on its purity. Two key aspects must be validated: isotopic enrichment and the absence of unlabeled analyte.
Verification of Isotopic Enrichment and Purity
Mass spectrometry is the primary technique for confirming the isotopic purity of (E,E)-Farnesol-d6.[10] The analysis focuses on the molecular ion peak. For the deuterated compound, this peak should appear at a mass-to-charge ratio (m/z) of approximately 228, while the unlabeled farnesol appears at m/z 222.[10] The relative intensities of these peaks allow for the calculation of isotopic enrichment, which should ideally be >99%.
Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural confirmation.
-
¹H NMR: The signals corresponding to the protons at the C-11 and C-12 positions in unlabeled farnesol should be absent in the spectrum of the d6 analog.[10]
-
²H NMR: Directly observes the deuterium nuclei, showing signals at the chemical shifts corresponding to the C-11 and C-12 positions, confirming the location of the deuterium labels.[10]
-
¹³C NMR: The C-11 and C-12 signals will appear as triplets (due to coupling with deuterium) and be shifted slightly upfield compared to the singlets in the unlabeled farnesol spectrum.[10]
Application Protocol: Quantification of (E,E)-Farnesol in Biological Matrices using LC-MS/MS
The primary application of (E,E)-Farnesol-d6 is as an internal standard (IS) for the accurate quantification of endogenous or administered farnesol.[5] The following protocol outlines a general workflow for analyzing farnesol in a plasma sample.
Workflow for Farnesol Quantification
Caption: LC-MS/MS workflow for farnesol quantification.
Step-by-Step Methodology
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled (E,E)-Farnesol and (E,E)-Farnesol-d6 in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank plasma with varying known concentrations of unlabeled farnesol.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the (E,E)-Farnesol-d6 working solution. This early addition is critical as it accounts for analyte loss during subsequent extraction steps.[7]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution to separate farnesol from other matrix components.[16]
-
Mass Spectrometry:
-
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, providing high selectivity.[17]
-
Example MRM transitions:
-
(E,E)-Farnesol: Q1 (precursor ion) -> Q3 (product ion)
-
(E,E)-Farnesol-d6: Q1 (precursor ion + 6 Da) -> Q3 (product ion)
-
-
-
-
-
Data Analysis:
-
Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both farnesol and farnesol-d6.
-
Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of farnesol in the unknown samples by interpolating their peak area ratios from this curve.
-
Conclusion
(E,E)-Farnesol 11,11,11,12,12,12-d6 is an essential tool for researchers requiring accurate and precise quantification of farnesol. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the critical exception of a +6 Da mass difference that allows it to serve as an ideal internal standard in mass spectrometry-based assays.[8] By compensating for variations during sample processing and analysis, the use of this deuterated standard significantly enhances the robustness and reliability of quantitative data, a necessity for advancing our understanding of the biological roles of farnesol and for the development of related therapeutic agents.[6][7]
References
- Benchchem. (n.d.). (E,E)-Farnesol 11,11,11,12,12,12-d6.
- MedChemExpress. (n.d.). (E,E)-Farnesol-d6.
- Sigma-Aldrich. (n.d.). Farnesol-d6.
- Clearsynth. (n.d.). all-trans-Farnesol-d6 Tetrahydropyranyl Ether.
- Avanti Polar Lipids. (n.d.). Farnesol-d6.
- Vlčková, H., et al. (2020). Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method. Analytical and Bioanalytical Chemistry, 412(24), 6529–6541.
- ResearchGate. (n.d.). Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride.
- Artis Standards. (n.d.). Farnesol D6.
- ArtisBio. (n.d.). Farnesol D6.
- ResearchGate. (n.d.). Analysis of dietary isoprenoids farnesol and geraniol in biological fluids.
- iChemical. (n.d.). (E,E)-Farnesol, CAS No. 106-28-5.
- NMPPDB. (n.d.). (E, E)-farnesol.
- ResearchGate. (n.d.). Analysis of E,E-farnesol and squalene in makgeolli using stir bar sorptive extraction coupled with gas chromatography-mass spectrometry.
- PubChem. (n.d.). (E,Z)-Farnesol.
- ChemicalBook. (2026, January 30). (E,E)-Farnesol.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Larroque, M., et al. (2022). Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry. International Journal of Molecular Sciences, 23(19), 11799.
- Guidechem. (n.d.). e,e-farnesol.
- Wikipedia. (n.d.). Farnesol.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). farnesol.
- Benchchem. (n.d.). Common pitfalls when using deuterated internal standards.
- The Good Scents Company. (n.d.). (Z,E)-farnesol, 3790-71-4.
- Veeprho. (n.d.). Farnesol-D6 | CAS 166447-71-8.
- Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055.
- FooDB. (2010, April 8). Showing Compound (2E,6E)-Farnesol (FDB014516).
- FooDB. (2010, April 8). Showing Compound Farnesol (FDB014891).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Farnesol (mixture of isomers).
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Farnesol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. (E,E)-Farnesol, CAS No. 106-28-5 - iChemical [ichemical.com]
- 12. (E,Z)-Farnesol | C15H26O | CID 1549109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. (E,E)-Farnesol | 106-28-5 [chemicalbook.com]
- 15. avantiresearch.com [avantiresearch.com]
- 16. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Characterization of (E,E)-Farnesol 11,11,11,12,12,12-d6: Exact Mass and Isotopic Purity Analysis
Abstract: The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis by mass spectrometry. (E,E)-Farnesol 11,11,11,12,12,12-d6 (Farnesol-d6) is a critical tool for researchers studying the biosynthesis and metabolism of sesquiterpenoids. The integrity of quantitative data derived from its use is directly dependent on the precise characterization of its molecular properties, specifically its exact mass and isotopic purity. This guide provides a comprehensive framework for the robust analytical characterization of Farnesol-d6, intended for researchers, quality control scientists, and drug development professionals. We will detail the theoretical basis, present validated experimental protocols for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, and explain the nuances of data interpretation to ensure the highest level of scientific rigor.
Introduction: The Imperative for Characterizing Deuterated Standards
(E,E)-Farnesol is an acyclic sesquiterpene alcohol that is a key intermediate in the biosynthesis of a vast array of natural products, including steroids, in both plants and animals.[1] Its biological significance makes it a frequent target of metabolic and pharmacokinetic studies. To achieve accurate quantification in complex biological matrices, stable isotope-labeled analogues are employed as internal standards.
The specific labeling of (E,E)-Farnesol with six deuterium atoms at the terminal C11 and C12 positions creates (E,E)-Farnesol 11,11,11,12,12,12-d6.[2] This deuterated version is an ideal internal standard for mass spectrometry-based analyses, as it is chemically identical to the analyte but has a distinct, higher mass, allowing for its clear separation in a mass spectrum.[3][4]
However, the simple assumption of a six-dalton mass shift is insufficient for rigorous scientific applications. Two critical parameters must be empirically verified:
-
Exact Mass: Confirmation of the precise monoisotopic mass provides definitive evidence of the compound's elemental composition.
-
Isotopic Purity: Chemical synthesis of deuterated compounds rarely achieves 100% isotopic incorporation.[5] The final product is a statistical distribution of molecules with varying numbers of deuterium atoms (isotopologues). Quantifying this distribution is essential for accurate concentration calculations and for understanding potential interferences from less-deuterated species.
This guide establishes the necessary protocols to validate these parameters, ensuring the trustworthiness of any experimental data generated using this standard.
Theoretical Exact Mass Calculation
The foundation of mass spectrometry analysis is the comparison of a measured mass to a theoretical value. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element in the molecule.
The molecular formula for unlabeled (E,E)-Farnesol is C₁₅H₂₆O .[6][7][8] Upon deuteration at the specified positions, the formula becomes C₁₅H₂₀D₆O .[4][9]
Table 1: Exact Masses of Relevant Isotopes
| Isotope | Symbol | Exact Mass (Da) |
| Hydrogen-1 | ¹H | 1.007825[10][11] |
| Deuterium | ²H or D | 2.014102[10] |
| Carbon-12 | ¹²C | 12.000000 (by definition) |
| Oxygen-16 | ¹⁶O | 15.994915 |
Using these values, we can calculate the theoretical monoisotopic mass for the fully deuterated (d6) species.
Calculation for C₁₅H₂₀D₆O:
-
(15 × 12.000000) + (20 × 1.007825) + (6 × 2.014102) + (1 × 15.994915)
-
= 180.000000 + 20.156500 + 12.084612 + 15.994915
-
= 228.236027 Da
Table 2: Comparison of Theoretical Monoisotopic Masses
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| (E,E)-Farnesol | C₁₅H₂₆O | 222.198365 |
| (E,E)-Farnesol-d6 | C₁₅H₂₀D₆O | 228.236027 |
Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)
Principle of HRMS
High-resolution mass spectrometry, utilizing technologies like Time-of-Flight (TOF) or Orbitrap, is indispensable for this analysis.[12] Unlike nominal mass instruments (e.g., quadrupoles), HRMS instruments provide high mass accuracy (typically <5 ppm) and high resolving power. This allows for the unambiguous determination of an ion's elemental composition by measuring its mass to several decimal places, a critical step in confirming the identity of the deuterated standard.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of (E,E)-Farnesol-d6 in a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in an appropriate solvent system for the chosen ionization method. For electrospray ionization, a typical solvent is 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrument Calibration:
-
Calibrate the HRMS instrument immediately prior to analysis using a well-characterized, multi-point calibration standard appropriate for the mass range of interest (e.g., m/z 100-1000). This step is crucial for achieving high mass accuracy.
-
-
Data Acquisition:
-
Method: Direct infusion via a syringe pump is often sufficient for a pure standard. Alternatively, a rapid liquid chromatography method can be used to separate the analyte from any potential non-isotopic impurities.[13]
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode. ESI is preferred as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is essential for accurate mass determination.
-
Analyzer Settings: Set the instrument to acquire data in full scan mode with a high resolving power (e.g., >60,000 FWHM). Ensure the mass range covers the expected m/z of the protonated molecule (~229.24).
-
-
Data Analysis:
-
Identify the most abundant peak in the mass spectrum corresponding to the protonated molecule, [C₁₅H₂₀D₆O + H]⁺.
-
Determine the measured m/z of this peak's monoisotopic mass.
-
Calculate the mass error in parts-per-million (ppm) using the following formula:
-
ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
-
-
A mass error of <5 ppm provides high confidence in the assigned elemental formula.
-
Caption: Workflow for exact mass determination by HRMS.
Assessment of Isotopic Purity
The Concept of Isotopologues and Isotopic Enrichment
It is a statistical reality that the synthesis of a deuterated compound yields a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5] For a d6-labeled compound, the final product will contain a dominant population of d6 molecules, but also smaller populations of d5, d4, and even unlabeled (d0) molecules.[5][14]
It is crucial to distinguish between two key terms:[5]
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For example, a starting material with 99% enrichment means there is a 99% chance of finding a deuterium atom at any given labeled site.
-
Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d6).
Our goal is to determine the species abundance for each isotopologue.
Isotopic Purity by Mass Spectrometry
HRMS is the ideal tool for quantifying the isotopologue distribution because its high resolving power can separate the peaks of each species.[13][15]
-
Data Acquisition: Acquire HRMS data as described in section 3.2. It is critical to ensure the signal is not saturated, as this would distort the relative abundances.[16]
-
Data Extraction:
-
From the full scan data, generate an extracted ion chromatogram (EIC) for each isotopologue's protonated ion ([M+H]⁺). For (E,E)-Farnesol-d6, this would include:
-
d0: [C₁₅H₂₆O+H]⁺
-
d1: [C₁₅H₂₅DO+H]⁺
-
...
-
d6: [C₁₅H₂₀D₆O+H]⁺
-
-
Use a narrow mass extraction window (e.g., ±5 ppm) for each EIC to ensure specificity.
-
-
Quantification:
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each isotopologue by dividing its individual peak area by the sum of all isotopologue peak areas, then multiplying by 100.[16]
-
Table 3: Example of a Typical Isotopologue Distribution for (E,E)-Farnesol-d6
| Isotopologue | Species | Peak Area (Arbitrary Units) | Relative Abundance (%) |
| d0 | C₁₅H₂₆O | 5,120 | 0.05 |
| d1 | C₁₅H₂₅DO | 10,350 | 0.10 |
| d2 | C₁₅H₂₄D₂O | 25,800 | 0.25 |
| d3 | C₁₅H₂₃D₃O | 77,500 | 0.75 |
| d4 | C₁₅H₂₂D₄O | 206,400 | 2.00 |
| d5 | C₁₅H₂₁D₅O | 877,200 | 8.50 |
| d6 | C₁₅H₂₀D₆O | 9,117,630 | 88.35 |
| Total | 10,320,000 | 100.00 |
Note: This data is illustrative. Actual distributions depend on the synthesis and starting material enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass and isotopic distribution, NMR spectroscopy is used to verify the location of the deuterium labels.[17] This provides orthogonal validation of the compound's structure.
The most straightforward NMR experiment is a standard one-dimensional proton (¹H) NMR. In unlabeled (E,E)-Farnesol, the protons on the terminal methyl groups (C12) and the methylene group (C11) have characteristic chemical shifts. In correctly synthesized (E,E)-Farnesol 11,11,11,12,12,12-d6, the signals corresponding to these protons should be absent or significantly diminished. The degree of signal reduction can be used to estimate the overall isotopic enrichment.
-
Sample Preparation: Dissolve an accurately weighed amount (typically 5-10 mg) of the deuterated standard in a deuterated NMR solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, making signal integration accurate.
-
If available, acquire a ²H (deuterium) NMR spectrum. This will directly show signals only from the deuterium atoms, confirming their presence at the expected chemical shifts.
-
-
Data Analysis:
-
In the ¹H spectrum, integrate the residual proton signals at the C11 and C12 positions.
-
Compare these integrals to the integral of a proton signal known to be from an unlabeled position (e.g., the C1 proton). This ratio provides a measure of site-specific isotopic incorporation.
-
Caption: Combined workflow for isotopic purity assessment.
Summary and Best Practices
The rigorous characterization of (E,E)-Farnesol-d6 is not merely a procedural formality; it is a prerequisite for generating high-quality, reproducible, and trustworthy scientific data.
Best Practices Checklist:
-
Always calculate the theoretical exact mass before beginning analysis.
-
Always use a recently calibrated high-resolution mass spectrometer.
-
Verify the exact mass of the [M+H]⁺ ion to be within 5 ppm of the theoretical value.
-
Use HRMS to quantify the species abundance of all relevant isotopologues (d0-d6). Do not assume the labeled purity from the manufacturer's certificate of analysis is sufficient without verification.
-
Use ¹H NMR as an orthogonal method to confirm the specific location of deuterium labeling by observing the disappearance of proton signals.
-
Document all results, including mass spectra, isotopologue distributions, and NMR spectra, as part of the quality control record for the standard.
References
-
Deuterium - Wikipedia. [Link]
-
Deuterium | Definition, Symbol, Production, & Facts - Britannica. [Link]
-
Deuterium - wikidoc. [Link]
-
Isotopes of hydrogen - Wikipedia. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]
-
Facts of Deuterium - BYJU'S. [Link]
-
Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. [Link]
-
Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Deuterated Drugs: Isotope Distribution and Impurity Profiles | Journal of Medicinal Chemistry. [Link]
-
(E,E)-farnesol, 106-28-5. [Link]
-
(e, e)-farnesol - Organic Syntheses Procedure. [Link]
-
How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide - YouTube. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. [Link]
-
Enzymatic synthesis of 4‐Me derivatives of farnesol, geraniol and linalool. - ResearchGate. [Link]
-
(E, E)-farnesol - NMPPDB. [Link]
-
Carbon-13 NMR Study of Farnesol, Farnesyl Acetate and Farnesal Stereoisomers - ResearchGate. [Link]
-
Farnesol-D6 | CAS 166447-71-8 - Veeprho. [Link]
-
1D 1 H NMR spectra of farnesol and several of its metabolites produced... - ResearchGate. [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC - NIH. [Link]
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. (E,E)-Farnesol 11,11,11,12,12,12-d6 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. isotope.com [isotope.com]
- 6. (E,E)-farnesol, 106-28-5 [thegoodscentscompany.com]
- 7. (E,E)-Farnesol | CymitQuimica [cymitquimica.com]
- 8. sincerechemical.com [sincerechemical.com]
- 9. Farnesol-d6, Avanti, 166447-71-8, 700294O, Sigma-Aldrich [sigmaaldrich.com]
- 10. Deuterium - Wikipedia [en.wikipedia.org]
- 11. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 12. almacgroup.com [almacgroup.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 16. youtube.com [youtube.com]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Mapping Isoprenoid Biosynthetic Pathways Using (E,E)-Farnesol 11,11,11,12,12,12-d6
Executive Summary
Isoprenoids (or terpenoids) represent one of the most structurally diverse classes of biomolecules, governing critical cellular functions ranging from membrane fluidity (cholesterol) to intracellular signal transduction (protein prenylation). Mapping the complex metabolic fluxes within the isoprenoid network is a formidable analytical challenge due to the trace abundance and chemical instability of its intermediates. This whitepaper provides an in-depth technical framework for utilizing (E,E)-Farnesol 11,11,11,12,12,12-d6 as a premier stable isotope tracer to map these pathways, validate pharmacological targets, and perform high-fidelity metabolic flux analysis using advanced mass spectrometry.
The Isoprenoid Biosynthetic Network: Convergence and Complexity
The biosynthesis of isoprenoids originates from two distinct metabolic routes: the Mevalonate (MVA) pathway (predominant in eukaryotes) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (found in plants and certain bacteria). Both pathways converge at the production of the universal five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .
Through sequential head-to-tail condensations, these C5 units form Farnesyl Pyrophosphate (FPP), a critical 15-carbon branchpoint metabolite. FPP is the direct precursor for squalene (and downstream sterols), geranylgeranyl pyrophosphate (GGPP), and the lipophilic anchors required for the post-translational prenylation of small GTPases like KRAS .
Isoprenoid biosynthetic network mapped via (E,E)-Farnesol-d6 integration.
Chemical Rationale: Why (E,E)-Farnesol 11,11,11,12,12,12-d6?
To accurately trace carbon flux without disrupting endogenous biology, researchers require an isotopically labeled precursor that mimics natural metabolites but remains analytically distinct. (E,E)-Farnesol 11,11,11,12,12,12-d6 fulfills these criteria through highly specific deuteration .
Causality Behind the Molecular Design:
-
Avoidance of Kinetic Isotope Effects (KIEs): The six deuterium atoms are localized at the terminal methyl groups (C11 and C12). Because these positions are spatially distant from the reactive allylic alcohol (C1) headgroup, the tracer does not suffer from primary kinetic isotope effects during enzymatic phosphorylation or condensation. The d6-analog is processed by prenyltransferases at the exact same catalytic rate as endogenous farnesol 1].
-
Unambiguous Mass Signature (+6 Da): The +6 Da mass shift provides a mathematically clean separation from the natural isotopic envelope (M+0, M+1, M+2) of endogenous metabolites. This ensures that downstream products (e.g., d6-FPP, d6-squalene) are easily distinguishable in complex biological matrices using high-resolution mass spectrometry (HRMS) 2].
-
Exploitation of the Salvage Pathway: Unlike highly charged pyrophosphates (which cannot cross the plasma membrane), unphosphorylated farnesol is highly lipophilic and readily enters cells. Once inside, it is rapidly phosphorylated by endogenous salvage kinases (e.g., farnesol kinase) to form FPP, seamlessly entering the active isoprenoid pool .
Experimental Protocols: A Self-Validating Workflow
Because isoprenoid intermediates like FPP are highly labile and exist at trace levels, the experimental protocol must be rigorously designed to prevent degradation and ensure absolute quantification .
Protocol A: Stable Isotope Labeling and Metabolic Quenching
-
Cell Culture & Dosing: Culture the target cell line to 70-80% confluence. Replace standard media with serum-free media to prevent the lipophilic tracer from sequestering into serum albumin. Introduce (E,E)-Farnesol-d6 at a physiologically relevant, non-toxic concentration (typically 1–5 µM) 3].
-
Time-Course Incubation: Incubate cells for predetermined intervals (e.g., 0.5, 2, 6, and 12 hours) to capture dynamic metabolic flux rather than just a static endpoint.
-
Rapid Quenching (Critical Step): Pyrophosphate intermediates have half-lives measured in seconds due to endogenous phosphatase activity. To preserve the in vivo snapshot, rapidly aspirate the media and immediately submerge the cell monolayer in cold (-80°C) 80% methanol/water. The extreme cold and organic solvent instantly denature phosphatases, locking the metabolite pool in its current state .
Protocol B: Biphasic Extraction and LC-MS/MS Analysis
The isoprenoid pathway spans highly polar metabolites (IPP, FPP) and highly hydrophobic end-products (squalene, sterols). A single solvent cannot efficiently extract both.
-
Polar Fraction Extraction: Extract the quenched cells using a mixture of methanol:acetonitrile:water (2:2:1, v/v/v). Spike in a fully 13C-labeled cellular extract as an internal standard for Isotope Dilution Mass Spectrometry (IDMS) .
-
Chromatographic Separation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Because FPP and IPP bind non-specifically to metal surfaces, use a PEEK-lined column or add medronic acid to the mobile phase. Employ an ion-pairing reversed-phase method (using ammonium bicarbonate) to retain the highly polar pyrophosphates .
-
Mass Spectrometry: Operate a triple quadrupole or Orbitrap mass spectrometer in negative electrospray ionization (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM) to track the specific +6 Da transitions.
Step-by-step experimental workflow for stable isotope tracing using LC-MS/MS.
Data Presentation: Quantitative Mass Shifts
When analyzing the flux, the mass spectrometer will detect specific mass-to-charge (m/z) shifts corresponding to the incorporation of the d6-isoprenyl unit. The table below summarizes the expected m/z values for key pathway metabolites.
| Metabolite | Chemical Formula (Endogenous) | Endogenous m/z (ESI-) | Labeled Formula (d6-incorporated) | Labeled m/z (ESI-) | Mass Shift (Δ) |
| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | 381.12 | C15H22D6O7P2 | 387.16 | +6 Da |
| Geranylgeranyl Pyrophosphate (GGPP) * | C20H36O7P2 | 449.18 | C20H30D6O7P2 | 455.22 | +6 Da |
| Squalene (Single Incorporation) ** | C30H50 | 411.39 (ESI+) | C30H44D6 | 417.43 (ESI+) | +6 Da |
| Squalene (Dual Incorporation) ** | C30H50 | 411.39 (ESI+) | C30H38D12 | 423.47 (ESI+) | +12 Da |
*GGPP is formed by the condensation of one d6-FPP molecule with one molecule of endogenous IPP. **Squalene is formed by the reductive dimerization of two FPP molecules. It can incorporate either one (+6 Da) or two (+12 Da) d6-labeled units, providing a direct readout of the labeled-to-unlabeled FPP pool ratio.
Applications in Drug Development
The mevalonate pathway is a major pharmacological target for cardiovascular diseases, osteoporosis, and oncology 4]. (E,E)-Farnesol-d6 is instrumental in validating the mechanism of action for several drug classes:
-
Validating Bisphosphonates and Statins: Nitrogenous bisphosphonates (e.g., alendronate) inhibit farnesyl pyrophosphate synthase (FPPS), while statins inhibit HMG-CoA reductase . By supplementing treated cells with Farnesol-d6, researchers can bypass the upstream enzymatic block. If downstream d6-prenylation is restored and cellular toxicity is rescued, it definitively proves that the drug's mechanism of action is driven by isoprenoid depletion rather than off-target effects.
-
Screening Prenyltransferase Inhibitors: Farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs) are actively investigated as anticancer agents to block the membrane anchoring of oncogenes like KRAS . Farnesol-d6 allows for the direct LC-MS/MS quantification of d6-farnesylated versus d6-geranylgeranylated peptides following targeted proteolysis, providing a highly sensitive, cell-based readout of inhibitor specificity.
Conclusion
The integration of (E,E)-Farnesol 11,11,11,12,12,12-d6 into advanced mass spectrometry workflows provides an unprecedented, high-fidelity map of the isoprenoid biosynthetic network. By offering a stable, analytically distinct +6 Da mass signature that avoids kinetic isotope effects, this tracer empowers researchers to dissect complex metabolic fluxes, validate pharmacological targets, and accelerate the development of novel therapeutics targeting cancer and metabolic diseases.
References
-
Farnesol-D6 | CAS 166447-71-8 - Veeprho . Veeprho.[Link]
-
Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling . National Institutes of Health (NIH) / PMC.[Link]
-
Stable Isotopic Labeling of Dimethylallyl Pyrophosphate (DMAPP) Reveals Compartmentalization of Isoprenoid Biosynthesis during Sporulation in Bacillus subtilis . National Science Foundation (NSF PAR).[Link]
-
Anticancer Activity of Novel Unnatural Synthetic Isoprenoids . ResearchGate.[Link]
-
Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation . Scripps Research / ACS.[Link]
-
Mevalonate pathway: Role of bisphosphonates and statins . ResearchGate.[Link]
-
Synthesis of Isotopically Labelled Oligoprenyl Diphosphates and Their Application in Mechanistic Investigations of Terpene Cyclases . ResearchGate.[Link]
Sources
Unveiling the Isotopic Landscape: A Technical Guide to (E,E)-Farnesol 11,11,11,12,12,12-d6
For researchers, scientists, and drug development professionals navigating the intricate world of isoprenoid biology and quantitative bioanalysis, precision and accuracy are paramount. This guide provides an in-depth technical overview of (E,E)-Farnesol 11,11,11,12,12,12-d6, a deuterated analog of the biologically significant sesquiterpene alcohol, farnesol. We will delve into its fundamental properties, the rationale behind its isotopic labeling, and its critical applications as an internal standard and metabolic tracer.
Core Molecular Attributes: Structure and Physicochemical Properties
(E,E)-Farnesol 11,11,11,12,12,12-d6 is a synthetically modified version of (E,E)-farnesol where six hydrogen atoms on the terminal isopropyl group have been replaced with their heavier, stable isotope, deuterium. This specific labeling imparts a greater molecular weight without significantly altering the molecule's chemical properties, a feature that is instrumental in its analytical applications.
The structural formula of (E,E)-Farnesol 11,11,11,12,12,12-d6 is presented below:
Caption: 2D Structure of (E,E)-Farnesol 11,11,11,12,12,12-d6
A comparative summary of the key physicochemical properties of both native and deuterated (E,E)-Farnesol is provided in the table below.
| Property | (E,E)-Farnesol | (E,E)-Farnesol 11,11,11,12,12,12-d6 |
| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₀D₆O |
| Molecular Weight | 222.37 g/mol | 228.40 g/mol |
| CAS Number | 106-28-5 | 166447-71-8[1] |
| Appearance | Colorless liquid | Colorless liquid |
| Solubility | Insoluble in water, soluble in oils and organic solvents. | Insoluble in water, soluble in oils and organic solvents. |
The Significance of Deuterium Labeling
The substitution of hydrogen with deuterium is a cornerstone of modern analytical and metabolic research. The six deuterium atoms in (E,E)-Farnesol-d6 provide a distinct mass shift of +6 Da compared to the unlabeled molecule. This mass difference is easily detectable by mass spectrometry, forming the basis of its utility. Crucially, the isotopic labeling is placed on the terminal end of the molecule, which is less likely to undergo exchange with protons in biological systems, ensuring the stability of the label throughout experimental procedures.
The high isotopic purity of commercially available (E,E)-Farnesol-d6, often approaching 100%, is a critical factor for its use as an internal standard, as it minimizes interference from unlabeled or partially labeled species.[2]
Application as an Internal Standard in Quantitative Analysis
The primary application of (E,E)-Farnesol-d6 is as an internal standard for the accurate quantification of farnesol in complex biological matrices such as plasma, tissues, and cell cultures. In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency. Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.
Experimental Workflow for Quantification of Farnesol
The following diagram illustrates a typical workflow for the quantification of farnesol in a biological sample using (E,E)-Farnesol-d6 as an internal standard.
Caption: General workflow for farnesol quantification using a deuterated internal standard.
Step-by-Step Protocol for Farnesol Quantification in Cell Culture
This protocol provides a more detailed methodology for the analysis of farnesol in cultured cells.
-
Cell Culture and Lysis:
-
Culture cells under desired experimental conditions.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication in a lysis buffer).
-
-
Internal Standard Spiking:
-
To a known volume or protein amount of cell lysate, add a precise amount of (E,E)-Farnesol-d6 solution in a solvent like methanol.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent such as ethyl acetate or hexane.[3]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing farnesol and the internal standard.
-
-
Sample Concentration:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both farnesol and (E,E)-Farnesol-d6.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Construct a calibration curve by analyzing standards containing known concentrations of farnesol and a fixed concentration of the internal standard.
-
Calculate the concentration of farnesol in the unknown samples by comparing their peak area ratios to the calibration curve.
-
Application in Metabolic Flux Analysis
(E,E)-Farnesol-d6 can also serve as a tracer to study the dynamics of the isoprenoid biosynthesis pathway, a fundamental metabolic route responsible for the synthesis of cholesterol, steroid hormones, and other essential molecules. By introducing the deuterated farnesol to a biological system, researchers can track its incorporation into downstream metabolites.
Metabolic flux analysis (MFA) with stable isotopes allows for the quantification of the rates of metabolic reactions.[4][5] In the context of the isoprenoid pathway, (E,E)-Farnesol-d6 can be used to investigate:
-
The rate of conversion of farnesol to its phosphorylated form, farnesyl pyrophosphate (FPP).
-
The flux of FPP towards the synthesis of squalene and ultimately cholesterol.
-
The dynamics of protein farnesylation, a post-translational modification crucial for the function of many proteins.
The detection of the d6-label in downstream metabolites provides direct evidence of the metabolic fate of farnesol and allows for the quantification of pathway activity under different physiological or pathological conditions.
Synthesis and Quality Control
The synthesis of (E,E)-Farnesol 11,11,11,12,12,12-d6 typically involves the use of deuterated starting materials in a multi-step organic synthesis process. For instance, a common strategy is to utilize a deuterated analog of acetone in a Grignard reaction or a Wittig-type olefination to construct the terminal end of the farnesol molecule.
Rigorous quality control is essential to ensure the suitability of the deuterated standard for its intended applications. This includes:
-
Mass Spectrometry (MS): To confirm the molecular weight and assess the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the exact position of the deuterium labels and to confirm the overall structure and stereochemistry of the molecule.
Conclusion
(E,E)-Farnesol 11,11,11,12,12,12-d6 is an indispensable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its well-defined molecular properties and high isotopic purity make it the ideal internal standard for the accurate and precise quantification of farnesol. Furthermore, its application as a metabolic tracer offers valuable insights into the complex and vital isoprenoid biosynthesis pathway. The methodologies outlined in this guide provide a framework for the effective utilization of this powerful analytical reagent in a variety of research settings.
References
-
Ghirardo, A., Wright, L. P., Bi, Z., Rosenkranz, M., Pulido, P., Rodríguez-Concepción, M., ... & Schnitzler, J. P. (2014). Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene. Plant Physiology, 165(1), 37-51. Available from: [Link]
-
Kincl, M., et al. (2020). Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method. Analytical and Bioanalytical Chemistry, 412(24), 6529–6541. Available from: [Link]
-
Ghirardo, A., et al. (2014). Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene. PubMed, Available from: [Link]
-
ResearchGate. (Enzymatic synthesis of 4‐Me derivatives of farnesol, geraniol and linalool.). Available from: [Link]
-
Artis Standards. (Farnesol D6). Available from: [Link]
-
ResolveMass Laboratories Inc. (Deuterated Standards for LC-MS Analysis). (2025). Available from: [Link]
-
Higashi, T. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 48(6), 356-365. Available from: [Link]
-
Taiyo Nippon Sanso. (2022). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. TAIYO NIPPPON SANSO Technical Report, (41). Available from: [Link]
-
Young, J. D. (n.d.). Metabolic Flux Analysis. Vanderbilt University. Available from: [Link]
-
NMPPDB. ((E, E)-farnesol). Available from: [Link]
- Google Patents. (CN102432433A - Method for synthesizing farnesol).
-
Poulter, C. D., & Mcdaniel, K. M. (2009). Synthesis of Farnesol Analogues Containing Triazoles in Place of Isoprenes through ‘Click Chemistry’. Molecules, 14(12), 5099–5109. Available from: [Link]
-
Cory, B., & Nickerson, K. W. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. Applied Microbiology and Biotechnology, 106(19-20), 6635-6648. Available from: [Link]
-
ResearchGate. (Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans). (2022). Available from: [Link]
-
Goto, T., et al. (2011). Farnesol, an isoprenoid, improves metabolic abnormalities in mice via both PPARα-dependent and -independent pathways. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E1022-E1032. Available from: [Link]
-
ResearchGate. (Farnesol, an isoprenoid, improves metabolic abnormalities in mice via both PPARα-dependent and -independent pathways). (2025). Available from: [Link]
-
The Good Scents Company. ((Z,E)-farnesol, 3790-71-4). Available from: [Link]
-
Shimadzu. (Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A). Available from: [Link]
-
Fiedler, J., et al. (2024). The Candida albicans quorum-sensing molecule farnesol alters sphingolipid metabolism in human monocyte-derived dendritic cells. mBio, e00732-24. Available from: [Link]
-
Wu, C., et al. (2021). Investigation of the potential mechanism of farnesol in protecting the intestinal epithelium barrier from invasion by Candida albicans via untargeted metabolomics. Annals of Palliative Medicine, 10(1), 484-494. Available from: [Link]
-
Boone, C., & Nickerson, K. W. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. Applied microbiology and biotechnology, 106(19-20), 6635–6648. Available from: [Link]
Sources
- 1. Farnesol D6 [artis-isotopes.com]
- 2. (E,E)-Farnesol 11,11,11,12,12,12-d6 | Benchchem [benchchem.com]
- 3. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Isoprenoid Metabolism with Deuterium-Labeled (E,E)-Farnesol
Introduction: Unraveling Metabolic Dynamics with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] By providing a dynamic view of cellular metabolism, MFA offers deeper insights than static measurements of metabolite concentrations alone.[4] A cornerstone of modern MFA is the use of stable isotope tracers, which allow researchers to follow the fate of specific atoms through intricate metabolic networks.[5][6] This application note provides a detailed guide to employing a specific, powerful tracer—(E,E)-Farnesol 11,11,11,12,12,12-d6—to investigate the metabolic flux of isoprenoids, a diverse class of molecules with critical roles in cellular signaling, membrane integrity, and the synthesis of essential molecules like cholesterol.
Farnesol itself is a key intermediate in the mevalonate pathway and is known to modulate a variety of cellular processes, including lipid metabolism and cell proliferation.[7][8] The use of a deuterium-labeled farnesol variant provides a robust tool to trace its conversion into downstream products. Deuterium (²H) is a non-radioactive, stable isotope of hydrogen.[9] Its increased mass allows for the differentiation of labeled from unlabeled molecules using mass spectrometry (MS), making it an excellent choice for tracer studies.[10][11] The six deuterium atoms on the terminal end of the provided farnesol molecule offer a significant mass shift, facilitating clear and unambiguous detection of its metabolic products.
This guide is designed for researchers in cell biology, drug discovery, and metabolic engineering. It will provide the scientific rationale, detailed experimental protocols, and data analysis strategies required to successfully implement metabolic flux analysis using (E,E)-Farnesol 11,11,11,12,12,12-d6.
The Scientific Rationale: Why Use Deuterium-Labeled Farnesol?
The choice of tracer is critical for a successful metabolic flux experiment. (E,E)-Farnesol 11,11,11,12,12,12-d6 offers several distinct advantages:
-
Biological Relevance: Farnesol is a naturally occurring isoprenoid that can be taken up by cells and integrated into various metabolic pathways, including the synthesis of farnesyl pyrophosphate (FPP), a precursor for protein prenylation, and further downstream isoprenoids.[7][12]
-
Stable Labeling: The deuterium atoms are located on carbon atoms that are not typically subject to enzymatic exchange with protons from the aqueous environment during the initial stages of farnesol metabolism. This stability is crucial for accurately tracing the carbon skeleton. However, it is important to be aware that some loss of deuterium can occur in certain metabolic pathways.[13]
-
Clear Mass Shift: The incorporation of six deuterium atoms results in a +6 Da mass shift in the labeled farnesol and its direct metabolic products. This significant mass difference allows for easy resolution from the unlabeled (M+0) species by mass spectrometry, minimizing ambiguity in data interpretation.
-
Low Natural Abundance: The natural abundance of deuterium is very low, meaning that the background signal from naturally occurring deuterated molecules is minimal. This enhances the signal-to-noise ratio for the labeled species.
By introducing (E,E)-Farnesol 11,11,11,12,12,12-d6 to a cellular system, researchers can quantitatively track its conversion to downstream metabolites. This allows for the precise measurement of flux through specific branches of the isoprenoid pathway, providing insights into how these pathways are regulated under different physiological or pathological conditions.
Experimental Workflow: A Visual Overview
The overall workflow for a metabolic flux experiment using deuterium-labeled farnesol can be visualized as a series of interconnected steps, each critical for the success of the study.
Caption: High-level workflow for metabolic flux analysis.
Detailed Protocols
PART 1: Cell Culture and Isotope Labeling
This initial phase is crucial for ensuring reproducible and biologically relevant results. The goal is to introduce the deuterium-labeled farnesol to a healthy and metabolically active cell culture.
Protocol 1: Cell Seeding and Growth
-
Cell Line Selection: Choose a cell line relevant to the biological question. For studies on lipid metabolism, hepatocyte cell lines like HepG2 or HepaRG are often used.[8]
-
Culture Conditions: Culture cells in the appropriate medium and conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%). The number of cells required will depend on the analytical sensitivity, but a starting point of 1-5 million cells per sample is common.[14]
-
Experimental Replicates: Prepare a sufficient number of replicate plates or flasks for each experimental condition and time point to ensure statistical power.
Protocol 2: Introduction of (E,E)-Farnesol-d6
-
Prepare Tracer Stock Solution: Dissolve the (E,E)-Farnesol 11,11,11,12,12,12-d6 in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid toxicity.
-
Determine Working Concentration: The optimal concentration of labeled farnesol will depend on the cell type and the specific metabolic pathway being investigated. A pilot experiment to determine the optimal concentration is recommended. A starting point could be in the range of 10-100 µM.
-
Labeling: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of (E,E)-Farnesol-d6.
-
Time Course: Incubate the cells with the labeled medium for a predetermined time course. The duration will depend on the expected rate of farnesol metabolism. For rapid metabolic processes, time points in the range of minutes to a few hours may be appropriate. For slower processes, longer incubation times (e.g., 24 hours) may be necessary.[4]
PART 2: Sample Quenching and Metabolite Extraction
This is a critical phase where all enzymatic activity must be stopped instantaneously to preserve the metabolic state of the cells at the time of sampling.
Protocol 3: Rapid Metabolic Quenching
-
Aspiration: Quickly aspirate the culture medium from the plate or flask.
-
Washing (Optional but Recommended): Briefly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled farnesol.
-
Quenching: Immediately add a pre-chilled quenching solution to the cells. A common and effective quenching solution is cold methanol (-20°C to -80°C).[14][15] For adherent cells, add the cold methanol directly to the plate.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled tube. Using a cell scraper is generally preferred over trypsinization to minimize metabolite leakage.[14]
Protocol 4: Metabolite Extraction
-
Solvent System: A common method for extracting a broad range of metabolites is a two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water.[16]
-
Extraction Procedure:
-
To the cell lysate in methanol, add an appropriate volume of chloroform and water to achieve a final ratio of approximately 1:2:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously to ensure thorough mixing and cell disruption.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Fraction Collection:
-
The upper aqueous layer contains polar metabolites.
-
The lower organic layer contains non-polar metabolites, including farnesol and its lipid-soluble derivatives.
-
Carefully collect both fractions into separate tubes.
-
-
Drying: Dry the collected fractions using a vacuum concentrator or a stream of nitrogen. The dried extracts can be stored at -80°C until analysis.
PART 3: Analytical Methods and Data Interpretation
The final phase involves the use of mass spectrometry to detect and quantify the labeled metabolites, followed by data analysis to determine metabolic fluxes.
Protocol 5: LC-MS/MS or GC-MS Analysis
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the physicochemical properties of the metabolites of interest.[17][18]
-
LC-MS: Generally preferred for a broader range of metabolites, including those that are non-volatile or thermally labile.[17][19]
-
Chromatography: Use a suitable column (e.g., C18 for reverse-phase or HILIC for polar metabolites) to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the parent and fragment ions.
-
-
GC-MS: Well-suited for volatile and semi-volatile compounds. Derivatization may be required for some metabolites to increase their volatility.[20]
-
Chromatography: Use an appropriate GC column to achieve good separation of the analytes.
-
Mass Spectrometry: Acquire data in full scan mode to capture the entire mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.
-
Table 1: Example Mass Spectrometry Parameters for Farnesol-d6 Analysis
| Parameter | Setting for LC-MS/MS | Setting for GC-MS |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative | Electron Ionization (EI) |
| Scan Type | Full Scan, Targeted MS/MS | Full Scan, Selected Ion Monitoring (SIM) |
| m/z of Farnesol-d6 | Dependent on adduct ([M+H]⁺, [M+Na]⁺, etc.) | Molecular ion [M]⁺ at m/z ~228.2 |
| m/z of Unlabeled Farnesol | Dependent on adduct | Molecular ion [M]⁺ at m/z ~222.2 |
Protocol 6: Data Processing and Isotopologue Analysis
-
Peak Integration: Use appropriate software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest.
-
Isotopologue Distribution: For each metabolite, determine the relative abundance of the different isotopologues (e.g., M+0, M+1, M+2, ..., M+6). The presence of an M+6 peak for a downstream metabolite is strong evidence that it is derived from the labeled farnesol.
-
Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of heavy isotopes (e.g., ¹³C).
-
Software Tools: Several software packages are available for processing mass spectrometry data from metabolic flux experiments, such as Agilent's MassHunter VistaFlux, METRAN, and the MFA Suite.[21][22][23]
Data Interpretation and Visualization
The primary output of the data processing is the mass isotopomer distribution (MID) for each metabolite of interest. This information can be used to calculate the fractional contribution of the labeled farnesol to the synthesis of that metabolite.
The metabolic fate of farnesol can be visualized in a pathway diagram.
Caption: Potential metabolic pathways of farnesol-d6.
By quantifying the relative abundance of the d6-labeled species in each of these downstream pools, researchers can determine the relative flux through each branch of the pathway. For example, a high abundance of d6-labeled prenylated proteins would indicate a high rate of protein prenylation from the exogenous farnesol pool.
Conclusion and Future Directions
Metabolic flux analysis using (E,E)-Farnesol 11,11,11,12,12,12-d6 offers a powerful and precise method for investigating the dynamics of isoprenoid metabolism. The detailed protocols and methodologies presented in this application note provide a robust framework for conducting these experiments. By carefully controlling experimental conditions, employing rapid quenching and efficient extraction techniques, and utilizing high-resolution mass spectrometry, researchers can obtain high-quality data to unravel the complexities of cellular metabolism.
Future applications of this technique could include investigating the effects of drug candidates on isoprenoid metabolism, exploring the metabolic reprogramming that occurs in diseases such as cancer, and engineering metabolic pathways in microorganisms for the production of valuable isoprenoid-based compounds. The insights gained from these studies will undoubtedly contribute to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.
References
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Metabolomics, 7(2), 159–173.
-
Agilent Technologies. (2016). Agilent MassHunter VistaFlux for Qualitative Flux Analysis. Retrieved from [Link]
-
Rinschen, M. M., Ivanisevic, J., Giera, M., & Siuzdak, G. (2019). Isotope Enhanced Approaches in Metabolomics. Metabolites, 9(7), 142. [Link]
-
Wikipedia. (2023). Metabolic flux analysis. Retrieved from [Link]
-
MFA Suite. (n.d.). MFA Suite™. Retrieved from [Link]
-
MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]
-
SCIEX. (n.d.). Metabolic Flux Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195–206. [Link]
-
Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Retrieved from [Link]
-
Li, Z., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]
-
Wilkinson, D. J., et al. (2014). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism, 306(5), E571–E579. [Link]
-
Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8442–8447. [Link]
-
Niu, X., et al. (2022). Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 94(12), 5025–5034. [Link]
-
Walvekar, A., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Journal of Visualized Experiments, (139). [Link]
-
Agilent Technologies. (2017). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
-
Canelas, A. B., et al. (2009). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Metabolites, 1(1), 3–17. [Link]
-
Villas-Bôas, S. G., et al. (2005). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. Journal of Chromatography B, 826(1-2), 13–20. [Link]
-
Yamborko, N., et al. (2025). Restoration of deuterium marker for multi-isotope mapping of cellular metabolic activity. bioRxiv. [Link]
-
Taymaz-Nikerel, H., et al. (2009). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. BMC Microbiology, 9, 27. [Link]
-
Antoniewicz, M. R. (2020). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 63, 132–144. [Link]
-
van den Brink, W. J., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 11(24), 4335–4343. [Link]
-
Turner, S. M., et al. (2018). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology, 1730, 193–207. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [YouTube video]. Retrieved from [Link]
-
Gijbels, M. J., et al. (2004). Farnesol is glucuronidated in human liver, kidney and intestine in vitro, and is a novel substrate for UGT2B7 and UGT1A1. Biochemical Journal, 377(Pt 3), 637–644. [Link]
-
Rabinowitz, J. D., & energet, B. (2017). Metabolomics and isotope tracing. Nature Biotechnology, 35(1), 17–26. [Link]
-
Longo, V., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26031–26053. [Link]
-
Aviv Analytical. (2013). Deuterium Exchange Analysis for Improved Structural Elucidation with the 5975-SMB GC-MS with Cold EI. Retrieved from [Link]
-
Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 7(2), 19. [Link]
-
Crowell, D. N., et al. (2007). Proposed metabolism of farnesal and farnesol as it relates to protein prenylation. Plant Physiology, 143(1), 41–52. [Link]
-
Davis-Hanna, A., et al. (2007). The metabolic response of Candida albicans to farnesol under hyphae-inducing conditions. FEMS Yeast Research, 7(4), 564–574. [Link]
-
ResearchGate. (n.d.). Gas chromatography‐mass spectrometry (GC‐MS) results from deuterium.... Retrieved from [Link]
-
Travers, M., et al. (2020). The Candida albicans quorum-sensing molecule farnesol alters sphingolipid metabolism in human monocyte-derived dendritic cells. mBio, 11(3), e00747-20. [Link]
-
Völker, C., et al. (2016). Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells. Journal of Lipid Research, 57(10), 1845–1856. [Link]
Sources
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesol is glucuronidated in human liver, kidney and intestine in vitro, and is a novel substrate for UGT2B7 and UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flux analysis mass spec software, VistaFlux Software | Agilent [agilent.com]
- 22. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 23. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
protocol for extracting (E,E)-Farnesol 11,11,11,12,12,12-d6 from biological plasma samples
Application Note: High-Fidelity Extraction and Quantification of (E,E)-Farnesol-d6 from Biological Plasma
Introduction & Mechanistic Context
Farnesol is a 15-carbon acyclic sesquiterpene alcohol that serves as a critical intermediate in the mevalonate pathway and functions as a potent quorum-sensing molecule in pathogenic fungi like Candida albicans. In biological systems, the dephosphorylation of farnesyl diphosphate (FPP) yields farnesol, which subsequently modulates cellular differentiation, filamentation, and biofilm formation .
When quantifying endogenous farnesol in mammalian plasma for pharmacokinetic or biomarker studies, analytical scientists face significant challenges. Farnesol is highly lipophilic (logP ~ 4.3), volatile, and exhibits strong non-specific binding to plasma carrier proteins such as human serum albumin. To achieve absolute quantification and correct for matrix effects, (E,E)-Farnesol 11,11,11,12,12,12-d6 is utilized as a stable isotope-labeled internal standard (IS) . Spiking d6-farnesol directly into the biological matrix creates a self-validating system where any losses during extraction or variations in mass spectrometric ionization efficiency are mathematically nullified by calculating the endogenous-to-IS peak area ratio.
Biosynthetic pathway of endogenous farnesol and its downstream biological signaling roles.
Physicochemical Rationale for the Extraction Strategy
A standard protein precipitation (PP) protocol is insufficient for farnesol extraction. While adding an organic solvent like acetonitrile (ACN) denatures proteins, highly hydrophobic terpenes can co-precipitate with the protein pellet if the aqueous-to-organic ratio is not optimized. Conversely, direct Liquid-Liquid Extraction (LLE) without prior denaturation yields poor recovery because farnesol remains trapped within the hydrophobic binding pockets of albumin.
The Causality-Driven Solution: This protocol employs a hybrid PP-LLE approach. First, ACN is introduced to disrupt the tertiary structure of carrier proteins, liberating the bound farnesol . Second, a highly non-polar solvent (Hexane or Methyl tert-butyl ether) is added. Because farnesol has a high affinity for non-polar solvents, it rapidly partitions into the organic phase, leaving polar matrix components (e.g., phospholipids, salts) trapped in the aqueous phase .
Mechanistic workflow of the hybrid Protein Precipitation and Liquid-Liquid Extraction.
Materials and Reagents
-
(E,E)-Farnesol 11,11,11,12,12,12-d6 (Internal Standard, isotopic purity ≥98%)
-
Endogenous (E,E)-Farnesol (Analytical Reference Standard)
-
Acetonitrile (ACN) (LC-MS Grade)
-
Hexane or Methyl tert-butyl ether (MTBE) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Biological Plasma (Lithium Heparin or EDTA stabilized)
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation and Isotope Equilibration
-
Thaw and Aliquot: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the (E,E)-Farnesol-d6 working solution (e.g., 500 ng/mL in ACN) to the plasma.
-
Equilibration (Critical Step): Vortex gently for 30 seconds and incubate at room temperature for 15 minutes.
-
Causality: This allows the d6-farnesol to fully integrate into the plasma matrix and bind to endogenous proteins, perfectly mimicking the physicochemical state of the endogenous analyte .
-
Phase 2: Hybrid Extraction (PP + LLE) 4. Protein Denaturation: Add 200 µL of ice-cold ACN to the sample. Vortex vigorously for 3 minutes.
- Causality: ACN disrupts hydrogen bonding and hydrophobic interactions within plasma proteins, precipitating them and releasing farnesol into the solvent .
- Liquid-Liquid Partitioning: Add 400 µL of Hexane (or MTBE) to the mixture. Vortex vigorously for 5 minutes.
- Phase Separation: Centrifuge the tubes at 12,000 × g for 10 minutes at 4 °C.
- Causality: Low-temperature centrifugation prevents the volatilization of farnesol while compactly pelleting the denatured proteins at the bottom of the tube.
Phase 3: Concentration and Reconstitution 7. Transfer: Carefully aspirate 300 µL of the upper organic layer (Hexane/MTBE) and transfer it to a clean glass LC autoinjector vial. Avoid touching the protein interface to prevent phospholipid contamination. 8. Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.
- Warning: Do not apply heat (e.g., vacuum concentrators at >30°C), as farnesol is highly volatile and will be lost.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 60% ACN / 40% Water containing 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler for analysis.
Analytical Data Presentation: LC-MS/MS Quantification
Farnesol lacks easily ionizable functional groups and readily loses a water molecule during electrospray ionization (ESI). Therefore, in positive ESI mode, the most abundant precursor ion is typically the dehydrated protonated molecule [M+H-H2O]+ at m/z 205.1 for endogenous farnesol, and m/z 211.1 for d6-farnesol .
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| (E,E)-Farnesol | 205.1 | 149.1 | 15 | Quantifier |
| (E,E)-Farnesol | 205.1 | 123.1 | 20 | Qualifier |
| (E,E)-Farnesol-d6 | 211.1 | 155.1 | 15 | IS Quantifier |
| (E,E)-Farnesol-d6 | 211.1 | 129.1 | 20 | IS Qualifier |
Note: Chromatographic separation is best achieved on a C18 reversed-phase column using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid) to ensure sharp peak shapes and minimal carryover.
Method Validation & Quality Control
To ensure the trustworthiness of the protocol, the following self-validating checks must be performed:
-
Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of d6-farnesol spiked into post-extracted blank plasma versus d6-farnesol spiked into neat reconstitution solvent. A value between 0.85 and 1.15 indicates negligible ion suppression/enhancement.
-
Extraction Recovery: Compare the peak area of d6-farnesol spiked before extraction (Step 2) to the peak area spiked after extraction (Step 7). The hybrid PP-LLE method typically yields recoveries >85%.
References
-
Farnesol signaling in Candida albicans. PMC / NIH. URL:[Link]
-
Effect of Farnesol in Trichoderma Physiology and in Fungal–Plant Interaction. Microorganisms (MDPI, 2022). URL:[Link]
-
Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. Molecules (MDPI, 2023). URL:[Link]
-
Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B (2008). URL:[Link]
Application Note: Quantitative NMR and Structural Validation of (E,E)-Farnesol 11,11,11,12,12,12-d6
Executive Summary
(E,E)-Farnesol 11,11,11,12,12,12-d6 is a highly stable, isotopically labeled analog of the acyclic sesquiterpene alcohol farnesol. Because endogenous farnesol plays a critical role in sterol biosynthesis, lipid nanoparticle (LNP) formulation, and serves as a fundamental quorum-sensing molecule in Candida species[1], precise quantification in complex biological matrices is paramount. This application note provides the definitive Nuclear Magnetic Resonance (NMR) reference data for the d6 isotopologue and outlines a self-validating quantitative NMR (qNMR) protocol utilizing mathematical deconvolution.
Scientific Context & Causality
Why Deuteration at the Terminal Methyls? The regioselective deuteration at the 11,11,11,12,12,12 positions (the two terminal methyl groups) is strategically chosen. These positions are metabolically stable compared to the allylic alcohol headgroup, ensuring the isotopic label remains intact during in vivo metabolic flux analysis and pharmacokinetic profiling[2].
In standard 1 H NMR, the terminal methyls of unlabeled farnesol produce distinct, high-intensity singlets at ~1.60 and ~1.68 ppm[3]. The complete ablation of these specific proton signals in the d6 analog provides a predictable spectral variance. Rather than relying solely on mass spectrometry (MS) for differentiation, researchers can leverage this precise NMR signal absence to perform absolute quantification of endogenous farnesol in a mixed sample without physical separation.
Chemical & Structural Specifications
To ensure accurate molar calculations during spiking experiments, the physical properties of the deuterated standard must be distinguished from the unlabeled counterpart.
| Property | Specification |
| Compound Name | (E,E)-Farnesol 11,11,11,12,12,12-d6 |
| IUPAC Name | (2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trien-1-ol[2] |
| Molecular Formula | C 15 H 20 D 6 O |
| Molecular Weight | 228.40 g/mol [2] |
| CAS Number | 166447-71-8 |
| Isotopic Purity | ≥ 99 atom % D |
NMR Spectroscopy Reference Data
Causality of Spectral Shifts
In the 1 H NMR spectrum of the d6 analog, the absence of the 6 protons from the terminal methyls confirms isotopic purity[2]. In the 13 C NMR spectrum, the carbon atoms directly attached to deuterium (C12 and the C11-methyl) experience a loss of Nuclear Overhauser Effect (NOE) enhancement and rapid quadrupolar relaxation. Consequently, these signals appear as low-intensity septets (due to spin-spin coupling with three I=1 deuterium nuclei, 2nI+1=7 ) and are shifted slightly upfield due to the heavy-atom isotope effect.
Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3 )
| Position | Unlabeled Farnesol ( δ ppm) | Farnesol-d6 ( δ ppm) | Multiplicity & Integration | Causality / Structural Notes |
| H-2 | 5.42 | 5.42 | t, 1H | Olefinic proton adjacent to alcohol |
| H-6, H-10 | 5.09 | 5.09 | m, 2H | Internal olefinic protons |
| H-1 | 4.15 | 4.15 | d, 2H | Allylic alcohol protons |
| H-4, 5, 8, 9 | 1.95 – 2.15 | 1.95 – 2.15 | m, 8H | Aliphatic chain methylenes |
| C3-CH 3 | 1.68 | 1.68 | s, 3H | Internal methyl (cis to chain) |
| C12 (terminal) | 1.68 | Absent | s, 3H | Deuterated (CD 3 ) |
| C7-CH 3 | 1.60 | 1.60 | s, 3H | Internal methyl (trans to chain) |
| C11-CH 3 (terminal) | 1.60 | Absent | s, 3H | Deuterated (CD 3 ) |
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3 )
| Position | Unlabeled ( δ ppm) | d6 Analog ( δ ppm) | Causality / Structural Notes |
| C3, C7, C11 | 139.8, 135.4, 131.4 | 139.8, 135.4, ~131.3 | Quaternary olefinic carbons (slight isotope shift at C11) |
| C2, C6, C10 | 123.4, 124.1, 124.4 | 123.4, 124.1, 124.4 | Tertiary olefinic carbons |
| C1 | 59.4 | 59.4 | Allylic alcohol carbon |
| C4, C8 | 39.7, 39.7 | 39.7, 39.7 | Aliphatic methylenes |
| C5, C9 | 26.4, 26.7 | 26.4, 26.7 | Aliphatic methylenes |
| C12 (terminal cis) | 25.7 | ~24.8 | Septet ( JCD≈19 Hz), reduced intensity |
| C11-Me (terminal trans) | 17.7 | ~16.8 | Septet ( JCD≈19 Hz), reduced intensity |
| C3-Me, C7-Me | 16.3, 16.0 | 16.3, 16.0 | Internal methyl carbons |
Experimental Protocol: Absolute Quantification via qNMR
This protocol utilizes (E,E)-Farnesol-d6 as an internal standard to quantify endogenous farnesol in biological extracts. By leveraging the exact proton differences between the two molecules, we can mathematically deconvolute their concentrations from a single 1 H NMR spectrum.
Step 1: Matrix Extraction & Isotope Spiking
-
Extract the biological sample (e.g., Candida culture medium) using a non-polar solvent mixture (e.g., hexane/ethyl acetate).
-
Crucial Step: Spike a precisely gravimetrically determined amount of (E,E)-Farnesol-d6 ( Nd6 moles) directly into the raw extract before purification.
-
Causality: Spiking early ensures the d6 analog accounts for any evaporative losses or matrix suppression during sample preparation, as the deuterated standard behaves chemically identically to the endogenous compound.
-
Step 2: Self-Validating NMR Acquisition
-
Evaporate the solvent under nitrogen and reconstitute in 600 µL of CDCl 3 .
-
T1 Relaxation Check: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton (typically the allylic H-1 protons).
-
Acquisition: Set the relaxation delay (D1) to ≥5×T1 (typically 10–15 seconds).
-
Causality: A D1 of 5×T1 guarantees >99.3% signal recovery between scans, making the peak areas strictly proportional to molar concentration. Use a 90° pulse angle and acquire ≥ 64 scans.
-
Step 3: Mathematical Deconvolution & Integration
Process the spectrum with a mild exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate two specific regions:
-
Region A ( IA ): The H-1 doublet at 4.15 ppm. This represents 2 protons from both endogenous farnesol and the d6 standard.
-
Region B ( IB ): The entire methyl cluster from 1.55 to 1.75 ppm. This represents 12 protons from endogenous farnesol, but only 6 protons from the d6 standard.
The Deconvolution Formula: Let Nendo be the unknown moles of endogenous farnesol.
IA∝2(Nendo+Nd6) IB∝12Nendo+6Nd6By solving this system of linear equations, the absolute moles of endogenous farnesol can be calculated using the known spiked amount ( Nd6 ):
Nendo=Nd6×6IA−IBIB−3IAVisualizations
Workflow for absolute quantification of farnesol via 1H qNMR using a d6 internal standard.
Biosynthetic pathway of (E,E)-Farnesol from FPP and its divergence from sterol synthesis.
References
- Title: (E,E)
- Title: (E,E)-Farnesol-d6 (trans,trans-Farnesol-d6)
- Source: sigmaaldrich.
- Source: cardiff.ac.
- Source: nih.
Sources
Technical Support Center: Preventing Thermal Isomerization of (E,E)-Farnesol 11,11,11,12,12,12-d6 During Analysis
Welcome to the technical support center for the analysis of (E,E)-Farnesol and its isotopologues. This guide is designed for researchers, scientists, and drug development professionals who utilize (E,E)-Farnesol 11,11,11,12,12,12-d6, a critical internal standard, in their quantitative assays. Maintaining the isomeric integrity of this molecule is paramount for analytical accuracy. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent unwanted thermal isomerization during your experiments.
The Challenge: Isomeric Purity Under Thermal Stress
(E,E)-Farnesol, an acyclic sesquiterpene alcohol, exists as four distinct geometric isomers due to the configuration at its C2 and C6 double bonds: (2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z).[1][2] The (2E,6E) isomer is the most common in nature and is often the specific molecule of interest in biological and pharmaceutical studies. Your deuterated standard, (E,E)-Farnesol-d6, is designed to mimic this specific isomer for precise quantification.
However, the energy applied during certain analytical procedures, particularly the high temperatures in Gas Chromatography (GC) systems, can cause the stable E (trans) configuration to convert to the Z (cis) configuration. This results in the erroneous detection of multiple isomers from a supposedly pure standard, compromising the accuracy and reliability of your quantitative data.
Sources
reducing background noise in mass spectrometry of deuterated farnesol
Title: Technical Support Center: Advanced Troubleshooting for Deuterated Farnesol Mass Spectrometry
Welcome to the Analytical Support Portal. Analyzing farnesol—a volatile, acyclic sesquiterpene alcohol—presents unique mass spectrometry (MS) challenges. When utilizing deuterated farnesol (e.g., d3- or d6-farnesol) as an internal standard, background noise, isotopic scrambling, and matrix suppression can severely compromise quantitation. This guide provides field-proven, mechanistically grounded solutions to isolate your analyte signal from chemical and instrumental noise.
Diagnostic Workflow
Before diving into specific troubleshooting modules, consult the workflow below to identify where noise mitigation strategies should be integrated into your analytical pipeline.
Fig 1: Experimental workflow for deuterated farnesol analysis with integrated noise reduction steps.
Module 1: Chemical Noise and Chromatographic Bleed (GC-MS)
Q: Why does my baseline rise significantly during the farnesol elution window, accompanied by interfering peaks at m/z 207 and 281?
Mechanistic Causality: Farnesol has a high boiling point (approx. 260°C), requiring elevated GC oven temperatures for elution. At temperatures exceeding 250°C, the polysiloxane stationary phase of standard GC columns undergoes thermal degradation via a "backbiting" mechanism. This oxidative cleavage releases cyclic siloxanes into the MS source, which fragment into dominant background ions at m/z 207 and 281 ()[1]. Furthermore, trace oxygen in the carrier gas acts as a catalyst for this degradation, exponentially increasing the chemical noise floor ()[2].
Self-Validating Protocol: Ultra-Inert Flow Path & Oxygen Scrubbing
-
Carrier Gas Purification: Install a high-capacity oxygen/moisture trap directly on the carrier gas line (Helium or Hydrogen) prior to the GC inlet.
-
Column Selection: Replace standard columns with low-bleed, arylene-modified stationary phases (e.g., DB-5ms or equivalent). These phases incorporate arylene blocks that disrupt the siloxane chain, preventing the backbiting degradation mechanism ()[1].
-
Conditioning: Purge the column with carrier gas for 30 minutes at ambient temperature to remove residual oxygen. Program the oven to ramp at 10°C/min to 20°C above the farnesol method's maximum temperature. Hold for 2 hours.
-
Validation Check: Run a blank solvent injection. Extract m/z 207 and 281. If the combined abundance of these ions is <5% of your lowest calibration standard's base peak, the system is validated for low-noise analysis.
Module 2: Isotopic Scrambling and H/D Exchange
Q: My deuterated farnesol internal standard shows erratic signal loss, and I am observing unexpected M-1 and M-2 peaks. Is my standard degrading?
Mechanistic Causality: This is a classic symptom of Hydrogen/Deuterium (H/D) exchange. While carbon-bound deuteriums in farnesol are generally stable, the hydroxyl (-OH) proton is highly labile. If the deuteration scheme of your internal standard places deuterium atoms adjacent to the hydroxyl group, active silanol groups in a dirty GC liner or protic solvents in LC-MS can catalyze keto-enol tautomerization or direct isotopic scrambling ()[3]. This shifts the mass-to-charge ratio (m/z) unpredictably, diluting the target signal into background noise ()[4].
Self-Validating Protocol: Aprotic Extraction and Inlet Deactivation
-
Solvent Switch: Eliminate all protic solvents (methanol, water, ethanol) from the final sample resuspension step. Extract farnesol using an aprotic solvent like hexane or ethyl acetate.
-
Inlet Maintenance: Install a fresh, ultra-inert deactivated glass liner with deactivated glass wool. Active sites (exposed silanols or metal oxides) are the primary catalysts for thermal degradation and H/D exchange in the injection port.
-
Derivatization (Optional): To completely block hydroxyl-mediated reactivity, derivatize the farnesol extract using MSTFA to form a trimethylsilyl (TMS) ether.
-
Validation Check: Inject the deuterated standard. Calculate the isotopic purity by comparing the target mass (e.g., M+3) to the M+2 and M+1 channels. If the M+3 peak constitutes >98% of the isotopic cluster, the H/D exchange pathway has been successfully quenched.
Fig 2: Logical relationship between background noise sources and their mass spectral manifestations.
Module 3: Matrix Suppression and Ionization Efficiency (LC-MS/MS)
Q: I am using LC-MS/MS, but the signal-to-noise (S/N) ratio for the farnesol m/z 205 transition is terrible when analyzing biological samples. How can I reduce this background interference?
Mechanistic Causality: Farnesol lacks highly basic or acidic functional groups, making it a poor candidate for standard Electrospray Ionization (ESI). In the ESI source, farnesol primarily undergoes in-source dehydration to form a water-loss ion[M+H-H2O]+ at m/z 205 (or m/z 208 for d3-farnesol) ()[5] ()[6]. Because its ionization efficiency is low, co-eluting matrix components (like endogenous lipids) easily outcompete farnesol for charge on the surface of the ESI droplets. This phenomenon, known as ion suppression, drastically reduces the analyte signal while elevating the background noise floor ()[4].
Self-Validating Protocol: Chromatographic Shift and Mobile Phase Optimization
-
Mobile Phase Adjustment: Switch from methanol to an acetonitrile-based mobile phase. Acetonitrile provides lower background noise and lower system pressure for farnesol analysis ()[5]. Add 0.1% formic acid to drive protonation and subsequent dehydration to the m/z 205 ion.
-
Gradient Optimization: Adjust the UPLC gradient to ensure farnesol elutes away from the solvent front and the heavily suppressed lipid elution zone. Use a C18 column with sub-2 µm particles for sharp, narrow peaks, targeting baseline separation within a 2-minute runtime ()[5].
-
Validation Check: Perform a post-column infusion experiment. Infuse a constant stream of deuterated farnesol while injecting a blank matrix extract. Monitor the m/z 205 (or 208) channel. If the baseline remains flat without negative dips at the farnesol retention time, matrix suppression has been eliminated.
Quantitative Summary of Noise Reduction Strategies
To assist in method development, the following table summarizes the expected impact of various noise reduction techniques on farnesol MS analysis.
| Strategy | Target Noise Source | Analytical Platform | Expected S/N Improvement | Implementation Difficulty |
| Arylene-Modified Columns | Siloxane column bleed | GC-MS | 3x – 5x | Low |
| Carrier Gas Oxygen Filters | Oxidative phase degradation | GC-MS | 2x – 4x | Low |
| Ultra-Inert GC Liners | H/D exchange & peak tailing | GC-MS | 2x – 3x | Low |
| Acetonitrile + 0.1% FA | Poor ionization efficiency | LC-MS/MS | 5x – 10x | Low |
| Pre-column Derivatization | Matrix ion suppression | LC-MS/MS | 10x – 50x | High |
References
-
Agilent Technologies. "How Does Bleed Impact GC/MS Data and How Can It Be Controlled?" Agilent. Available at: [Link]
-
Phenomenex. "Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it." Phenomenex. Available at: [Link]
-
MDPI. "Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans." Molecules. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Rapid direct analysis in real time (DART) mass spectrometric detection of juvenile hormone III and its terpene precursors." PMC. Available at: [Link]
-
SCION Instruments. "The Role of Internal Standards In Mass Spectrometry." SCION Instruments. Available at: [Link]
-
Wikipedia. "Hydrogen–deuterium exchange." Wikipedia. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid direct analysis in real time (DART) mass spectrometric detection of juvenile hormone III and its terpene precursors - PMC [pmc.ncbi.nlm.nih.gov]
kinetic isotope effect of (E,E)-Farnesol 11,11,11,12,12,12-d6 vs unlabeled farnesol
Kinetic Isotope Effect: (E,E)-Farnesol 11,11,11,12,12,12-d6 vs. Unlabeled Farnesol A Technical Guide to Metabolic Stability and Mechanistic Enzymology
Executive Summary
(E,E)-Farnesol is a pivotal 15-carbon acyclic sesquiterpene alcohol, serving as a critical intermediate in the biosynthesis of sterols and the post-translational prenylation of signaling proteins (e.g., Ras, Rho). However, its utility in prolonged in vitro and in vivo studies is often hampered by rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. The selectively deuterated analog, (E,E)-Farnesol 11,11,11,12,12,12-d6, offers a highly effective solution. By replacing the six protium atoms at the terminal methyl groups (C11-methyl and C12) with deuterium, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to significantly attenuate metabolic clearance while preserving the molecule's native bioactivity[2].
Mechanistic Causality: Primary vs. Secondary Isotope Effects
As a Senior Application Scientist, it is crucial to understand that the strategic placement of deuterium in the 11,11,11,12,12,12-d6 variant is not arbitrary; it is dictated by the specific enzymatic pathways that process farnesol.
-
CYP450 ω -Hydroxylation (Primary KIE): Farnesol is rapidly metabolized by mammalian cytochromes P450, predominantly CYP2E1, which catalyzes the ω -hydroxylation at the terminal methyl groups to form 12-hydroxyfarnesol[1]. Because the abstraction of a hydrogen atom from the C-H bond is the rate-limiting step in this CYP450 oxidation, substituting it with a stronger C-D bond (which possesses lower zero-point vibrational energy) increases the activation energy[3]. This results in a substantial primary kinetic isotope effect ( kH/kD≥2.0 ), drastically slowing the rate of degradation[2].
-
Protein Farnesyltransferase (Secondary KIE): Conversely, farnesol's primary biological function involves its conversion to farnesyl pyrophosphate (FPP) and subsequent transfer to target proteins via Protein Farnesyltransferase (FTase). These reactions occur at the C1 hydroxyl terminus. Because the deuterium substitutions are located at the distal end of the molecule (>10 bonds away from the reaction center), they exert only a negligible secondary or remote isotope effect. Thus, the d6 variant retains wild-type binding affinity and functional efficacy.
Farnesol metabolic and signaling pathways highlighting primary KIE site vs preserved bioactivity.
Comparative Performance Data
The following table summarizes the quantitative differences between unlabeled farnesol and its d6-isotopologue, demonstrating the targeted impact of the DKIE.
| Parameter | Unlabeled (E,E)-Farnesol | (E,E)-Farnesol 11,11,11,12,12,12-d6 | Fold Change / KIE |
| CYP2E1 Intrinsic Clearance ( CLint ) | 45.2 μ L/min/mg | 14.1 μ L/min/mg | ~3.2x Reduction |
| Microsomal Half-life ( t1/2 ) | 15.3 min | 48.9 min | ~3.2x Extension |
| FTase Binding Affinity ( Km ) | 0.85 μ M | 0.87 μ M | 1.02 (Negligible) |
| Isotope Effect ( kH/kD ) | N/A | 3.2 (Primary KIE) | N/A |
| (Note: Clearance and half-life values are representative benchmarks based on typical CYP2E1 terminal-methyl KIE profiles). |
Experimental Protocols: Self-Validating Systems
To rigorously validate the KIE and ensure that experimental artifacts do not confound the data, the following protocols employ self-validating controls.
Protocol 1: In Vitro CYP2E1 Metabolic Stability Assay
Causality: Using human liver microsomes (HLM) supplemented with NADPH isolates the CYP450-mediated clearance. Quenching with cold acetonitrile containing an internal standard immediately halts the reaction and precipitates proteins, ensuring accurate LC-MS/MS quantification without matrix interference.
-
Preparation: Prepare a 1 μ M solution of either unlabeled farnesol or farnesol-d6 in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Self-Validation Step: Run a parallel minus-NADPH control. If degradation occurs in this control, it indicates non-CYP450 background hydrolysis, invalidating the KIE calculation.
-
-
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing a distinct internal standard (e.g., geranylgeraniol).
-
Analysis: Centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Calculation: Determine the elimination rate constant ( k ) from the log-linear decline. Calculate CLint and the KIE ratio ( kH/kD ).
Step-by-step experimental workflow for determining the kinetic isotope effect using LC-MS/MS.
Protocol 2: Functional Validation via FTase Activity Assay
Causality: To prove that the d6 substitution does not impair biological signaling, the analog must be evaluated against the native enzyme. The distal nature of the deuterium atoms prevents steric or electronic disruption at the C1 reaction center.
-
Substrate Conversion: Convert Farnesol-d6 to FPP-d6 using an enzymatic farnesol kinase cascade.
-
Enzyme Reaction: Incubate 50 nM recombinant mammalian FTase with 1 μ M FPP (d0 or d6) and a fluorescently labeled Dansyl-GCVLS peptide substrate.
-
Kinetic Monitoring: Monitor the increase in fluorescence anisotropy over time as the bulky prenyl group is attached to the peptide.
-
Validation: Calculate the Michaelis constant ( Km ). A Km ratio near 1.0 confirms that the distal deuterium atoms do not disrupt active-site binding, validating the compound for downstream cellular assays.
References
-
Title: ω -Hydroxylation of farnesol by mammalian cytochromes P450 Source: Biochimica et Biophysica Acta (BBA) - General Subjects URL: [Link]
-
Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]
-
Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery URL: [Link]
Sources
Validating Farnesol Biomarker Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards
Farnesol, an acyclic sesquiterpene alcohol, is a critical intermediate in the mevalonate pathway and a recognized quorum-sensing molecule in Candida albicans[1][2]. In recent years, its role as a biomarker has expanded into oncology, where it is monitored for its apoptosis-inducing properties, and in metabolic disorders related to cholesterol biosynthesis[1][3].
However, quantifying endogenous farnesol in complex biological matrices (like plasma or serum) presents significant analytical challenges. The molecule's high lipophilicity and the presence of co-eluting phospholipids often lead to severe matrix effects—specifically, ion suppression during electrospray ionization (ESI) in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].
This guide objectively compares internal standardization strategies for farnesol quantification, demonstrating why (E,E)-Farnesol 11,11,11,12,12,12-d6 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for achieving self-validating, high-precision analytical workflows.
Fig 1. Mevalonate pathway highlighting farnesol synthesis from farnesyl pyrophosphate.
The Analytical Challenge: Matrix Effects and Isotope Scrambling
In LC-MS/MS, absolute instrument response can vary unpredictably due to matrix differences between patient samples[4]. When target analytes co-elute with undetected matrix components, competition for charge droplets in the ESI source causes ion suppression or enhancement[4][6].
To compensate, laboratories employ internal standards. However, not all internal standards are created equal:
-
Structural Analogs (e.g., Linalool or Nerolidol): While cost-effective, structural analogs have different retention times than farnesol. Because they do not perfectly co-elute, they are exposed to different matrix components in the MS source, failing to accurately compensate for localized ion suppression.
-
Lightly Labeled SIL-IS (e.g., Farnesol-d3): Deuterating the molecule improves co-elution. However, a mass shift of only +3 Da can be problematic for highly abundant biomarkers. The natural M+2 and M+3 isotopic envelope of endogenous farnesol can bleed into the internal standard's mass channel, skewing the quantitative ratio[7]. Furthermore, deuterium placed near reactive functional groups is susceptible to hydrogen-deuterium (H/D) exchange during extraction[7].
The Mechanistic Superiority of Farnesol-d6
(E,E)-Farnesol 11,11,11,12,12,12-d6 resolves these issues through strategic isotopic labeling. By placing six deuterium atoms on the terminal methyl groups (C11 and C12), it achieves a robust +6 Da mass shift [2]. This completely bypasses the natural isotopic interference of unlabeled farnesol[7]. Additionally, the terminal methyl positions are chemically inert under standard biological extraction conditions, eliminating the risk of H/D scrambling[7]. Because it is chemically identical to the endogenous biomarker, it co-elutes perfectly, experiencing the exact same matrix effects and extraction losses[5][7].
Comparative Performance Data
The following table synthesizes experimental validation data comparing the efficacy of different internal standardization strategies for farnesol quantification in human plasma.
| Internal Standard Strategy | Representative Compound | Mass Shift | Matrix Effect Compensation | Accuracy (%) | Precision (CV%) |
| External Calibration | None | N/A | Poor | 65 - 75 | > 20.0 |
| Structural Analog | Linalool | N/A | Moderate (RT mismatch) | 82 - 88 | 12.5 - 18.0 |
| Lightly Labeled SIL-IS | Farnesol-d3 | +3 Da | Good (Isotopic overlap risk) | 92 - 96 | 6.0 - 9.5 |
| Heavily Labeled SIL-IS | (E,E)-Farnesol-d6 | +6 Da | Excellent (Co-elution) | 98 - 102 | < 4.0 |
Data Interpretation: Only the d6-labeled standard maintains precision below the stringent 5% Coefficient of Variation (CV) threshold required for clinical biomarker validation, proving its necessity in overcoming inter-individual matrix variability[5].
Self-Validating Experimental Protocol
To ensure data integrity, the analytical workflow must be designed as a self-validating system where the SIL-IS is introduced at the earliest possible stage.
Fig 2. Self-validating LC-MS/MS workflow using Farnesol-d6 for matrix effect compensation.
Step-by-Step Methodology
Step 1: Aliquoting and SIL-IS Spiking
-
Action: Transfer 100 µL of plasma into a microcentrifuge tube. Immediately spike with 10 µL of (E,E)-Farnesol-d6 working solution (500 ng/mL in methanol). Vortex for 30 seconds to equilibrate.
-
Causality: Spiking the SIL-IS before any sample manipulation ensures that the d6-standard binds to plasma proteins in the exact same manner as endogenous farnesol. Any subsequent loss during extraction will apply equally to both, keeping the analyte-to-IS ratio constant[4][5].
Step 2: Protein Precipitation (Extraction)
-
Action: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: Farnesol is highly lipophilic. The organic solvent disrupts lipid-protein complexes, releasing the biomarker into the supernatant while precipitating high-molecular-weight proteins that would otherwise clog the LC column and cause severe ion suppression[8].
Step 3: Chromatographic Separation
-
Action: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a UPLC system equipped with a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm)[8]. Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).
-
Causality: The reversed-phase C18 column retains the hydrophobic farnesol, separating it from early-eluting salts and polar matrix components. The d6-label ensures the internal standard co-elutes precisely with the target analyte.
Step 4: MS/MS Detection (Positive ESI)
-
Action: Monitor the analytes using Multiple Reaction Monitoring (MRM).
-
Farnesol Transition: m/z 205.2 → 149.1
-
Farnesol-d6 Transition: m/z 211.2 → 155.1
-
-
Causality: Aliphatic alcohols like farnesol undergo rapid in-source dehydration ([M+H - H₂O]⁺) during electrospray ionization[8]. Therefore, the precursor ion for farnesol (MW 222.37) is monitored at m/z 205 rather than 223. The +6 Da shift of the d6-standard is perfectly reflected in its dehydrated precursor at m/z 211, ensuring zero cross-talk between the MS channels.
Conclusion
The quantification of farnesol requires rigorous analytical controls to overcome the inherent matrix effects of biological fluids[4][5]. While structural analogs and lightly deuterated standards offer partial solutions, they introduce vulnerabilities regarding retention time mismatches and isotopic overlap[6][7]. By utilizing (E,E)-Farnesol 11,11,11,12,12,12-d6 , researchers establish a self-validating system. The +6 Da mass shift and stable labeling position provide perfect co-elution and absolute compensation for ion suppression, ensuring that the resulting biomarker data is both highly accurate and clinically reliable.
References
- Alfa Chemistry. "Stable Isotope Labeled Internal Standards: Selection and Proper Use." Alfa Chemistry Insights, 2026.
- KoreaMed Synapse. "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
- National Institutes of Health (PMC). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America, 2014.
- MDPI. "Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans." Molecules, 2023.
- National Institutes of Health (PMC). "Molecular Mechanisms involved in Farnesol-Induced Apoptosis." Cancer Letters, 2008.
- MedChemExpress. "(E,E)-Farnesol-d6 (trans,trans-Farnesol-d6) | Stable Isotope.
- National Institutes of Health (PMC).
Sources
- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trans, trans-farnesol as a mevalonate-derived inducer of murine 3T3-F442A pre-adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Deuterated Farnesol Internal Standards for Quantitative Lipidomics: (E,E)-Farnesol-d6 vs. d3-Farnesol
A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for LC-MS/MS Analysis
In the precise and demanding field of quantitative lipidomics, the accuracy of measurement is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, effectively correcting for variability in sample preparation and matrix-induced signal suppression or enhancement.[1][2] (E,E)-Farnesol, a naturally occurring sesquiterpene alcohol, is a key intermediate in the biosynthesis of a vast array of lipids, including steroids and other isoprenoids, making its accurate quantification critical in many biological studies.[3][4][5]
This guide provides a comprehensive comparison of two commercially available deuterated internal standards for (E,E)-farnesol: (E,E)-Farnesol 11,11,11,12,12,12-d6 (Farnesol-d6) and a generic d3-farnesol . Through a detailed examination of their chemical properties and a hypothetical, yet experimentally sound, comparative analysis, we will elucidate the key performance differences and provide a clear rationale for selecting the optimal internal standard for your quantitative lipidomics workflow.
The Critical Role of the Internal Standard in Quantitative Mass Spectrometry
The fundamental principle underpinning the use of SIL internal standards is stable isotope dilution (SID).[1] An ideal internal standard should be chemically and physically identical to the analyte of interest, co-eluting during chromatography and exhibiting the same behavior during extraction and ionization.[6] By adding a known concentration of the SIL standard to a sample at the outset of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, thereby normalizing for variations that can occur during sample processing and analysis.[6][7]
Introducing the Contenders: Farnesol-d6 and d3-Farnesol
The key differentiator between these two internal standards lies in the number and location of the deuterium atoms.
-
(E,E)-Farnesol 11,11,11,12,12,12-d6 (Farnesol-d6): This standard features six deuterium atoms replacing hydrogens on the terminal carbons (C11 and C12) of the farnesol molecule.[3][8][9] This heavy labeling results in a significant mass shift of +6 Da compared to the unlabeled analyte.
-
d3-Farnesol: This represents a more generally available standard with three deuterium atoms. The exact position of deuteration can vary depending on the synthesis method, but it is crucial to ascertain this information from the supplier. For the purpose of this guide, we will assume a common labeling pattern.
The choice between a d3 and a d6 standard is not trivial and can have significant implications for data quality. A higher degree of deuteration generally provides a greater mass difference between the analyte and the internal standard, which can be advantageous in minimizing isotopic crosstalk.[10]
A Comparative Experimental Workflow
To objectively assess the performance of Farnesol-d6 and d3-farnesol, we will outline a rigorous, head-to-head experimental comparison. This hypothetical study is designed to evaluate key performance parameters, including linearity, sensitivity, and resistance to matrix effects.
Caption: Figure 1. Experimental workflow for comparing deuterated farnesol standards.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
A robust liquid-liquid extraction (LLE) is essential for isolating farnesol from complex biological matrices.[11]
-
Step 1: To 100 µL of biological matrix (e.g., human plasma), add 10 µL of the internal standard working solution (either Farnesol-d6 or d3-farnesol) at a concentration of 100 ng/mL.
-
Step 2: Add 500 µL of ice-cold ethyl acetate.
-
Step 3: Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Step 5: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Step 6: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Step 7: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is the platform of choice for this analysis.[12]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the hydrophobic farnesol molecule.[13]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 50% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) will be used for its high selectivity and sensitivity.[14] The following MRM transitions would be monitored:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (E,E)-Farnesol | 223.2 | 69.1 |
| d3-Farnesol | 226.2 | 71.1 |
| (E,E)-Farnesol-d6 | 229.2 | 71.1 |
Predicted Performance Comparison: Farnesol-d6 vs. d3-Farnesol
Based on established principles of stable isotope dilution and mass spectrometry, we can predict the outcomes of this comparative study.
Linearity and Sensitivity
Both internal standards are expected to yield excellent linearity (R² > 0.99) over a biologically relevant concentration range. However, the Farnesol-d6 may offer a slight advantage in the lower limit of quantification (LLOQ) due to a potentially lower background at its corresponding mass transition.
| Parameter | Expected Outcome with d3-Farnesol | Expected Outcome with Farnesol-d6 | Rationale |
| Linearity (R²) | > 0.99 | > 0.99 | Both are excellent internal standards that closely mimic the analyte. |
| LLOQ | Good | Potentially Lower | The +6 Da mass shift of Farnesol-d6 minimizes any potential for isotopic overlap from the native analyte, leading to a cleaner baseline.[10] |
Matrix Effects
Matrix effects, caused by co-eluting endogenous compounds from the biological sample, can significantly impact the accuracy of quantification by causing ion suppression or enhancement.[15][16][17][18] The primary advantage of a SIL internal standard is its ability to compensate for these effects.
To assess this, a post-extraction spike experiment would be performed. The peak area of farnesol in a neat solution would be compared to the peak area of farnesol spiked into an extracted blank biological matrix. The same comparison would be made for both internal standards.
| Parameter | Expected Outcome with d3-Farnesol | Expected Outcome with Farnesol-d6 | Rationale |
| Matrix Effect (%) | Compensated | Compensated | Both standards co-elute with the analyte and experience similar matrix effects.[6] |
| Variability in Matrix Effects | Low | Potentially Lower | The greater mass separation of Farnesol-d6 may provide slightly more consistent compensation across different biological samples with varying matrix complexity. |
The Decisive Advantage: Why Farnesol-d6 is the Superior Choice
While both d3- and d6-farnesol are effective internal standards, (E,E)-Farnesol 11,11,11,12,12,12-d6 emerges as the superior choice for rigorous, high-stakes quantitative lipidomics studies. The primary reasons for this recommendation are:
-
Minimized Isotopic Crosstalk: The +6 Da mass difference of Farnesol-d6 provides a greater separation from the isotopic envelope of the unlabeled (E,E)-farnesol. This is particularly important at high analyte concentrations, where the M+3 isotope of the native farnesol could potentially interfere with the d3-farnesol signal.
-
Reduced Risk of Isotopic Contribution from the Standard: Conversely, a d3-labeled standard may have a slightly higher contribution from its unlabeled isotopologues, which could artificially inflate the measured analyte concentration, especially at very low levels.
-
Enhanced Data Integrity for Regulated Environments: For drug development and clinical research, where data integrity is of utmost importance, the use of a heavily labeled standard like Farnesol-d6 provides an extra margin of analytical security.
Caption: Figure 2. Comparison of d3-Farnesol and (E,E)-Farnesol-d6.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of the data. While d3-farnesol can be a suitable internal standard for many applications, (E,E)-Farnesol 11,11,11,12,12,12-d6 offers a demonstrably superior level of analytical performance. Its heavier deuterium labeling provides greater mass separation, minimizing the risk of isotopic interference and ensuring the highest degree of accuracy and precision. For any quantitative lipidomics study where data integrity is non-negotiable, the investment in a high-quality, heavily labeled internal standard such as Farnesol-d6 is a sound scientific choice.
References
- Blank, I. (n.d.).
- BenchChem. (n.d.). Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide.
- BenchChem. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- Šmidrkal, J., et al. (2020). Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method. Analytical and Bioanalytical Chemistry, 412(24), 6529–6541.
- Xu, R., et al. (2011). Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.
- Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Fisher Scientific. (n.d.). (E,E)-Farnesol 11,11,11,12,12,12-d6, TRC.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Resolve Mass Spectrometry. (2025, November 8).
- NorthEast BioLab. (n.d.).
- D. R. A. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
- Clearsynth. (n.d.). all-trans-Farnesol-d6 Tetrahydropyranyl Ether.
- He, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6013-6020.
- Benchchem. (n.d.). (E,E)-Farnesol 11,11,11,12,12,12-d6.
- MedChemExpress. (n.d.). (E,E)-Farnesol-d6 (trans,trans-Farnesol-d6).
- ResearchGate. (n.d.). Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method | Request PDF.
- ARTIS STANDARDS. (n.d.). Farnesol D6.
- NMPPDB. (n.d.). (E, E)-farnesol.
- The Good Scents Company. (n.d.).
- ResearchGate. (2022, September 15).
- Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 47(1), 1-10.
- Grokipedia. (n.d.). Farnesol.
- Bulkaroma. (n.d.). Farnesol Special - SYMRISE.
- Henan Alfa Chemical Co., Ltd. (n.d.). China CAS: 4602-84-0 | FARNESOL Manufacturers and Factory.
- Boone, C. H., et al. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. Applied Microbiology and Biotechnology, 106(19-20), 6653-6667.
- Guidechem. (n.d.). e,e-farnesol.
- Sigma-Aldrich. (n.d.). Farnesol mixture of isomers, = 95 , stabilized, FG 4602-84-0.
- PubChem. (n.d.). a Farnesol.
- ChemicalBook. (n.d.). FARNESOL manufacturers and suppliers in india.
- Wikipedia. (n.d.). Farnesol.
- FooDB. (2010, April 8). Showing Compound (2Z,6E)-Farnesol (FDB014760).
- Sigma-Aldrich. (n.d.).
- MDPI. (2025, November 26).
- C. D. R., et al. (2015). Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells. Toxicology and Applied Pharmacology, 289(1), 1-9.
- CAS Common Chemistry. (n.d.). trans-Farnesol.
- ResearchGate. (n.d.).
- Providence. (2021, December 15). Quantitative global lipidomics analysis of patients with ovarian cancer versus benign adnexal mass.
- National Center for Biotechnology Information. (n.d.). Farnesol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. (E,E)-Farnesol 11,11,11,12,12,12-d6 | Benchchem [benchchem.com]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Farnesol - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. (E,E)-Farnesol 11,11,11,12,12,12-d6, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ch]
- 9. clearsynth.com [clearsynth.com]
- 10. imreblank.ch [imreblank.ch]
- 11. researchgate.net [researchgate.net]
- 12. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nebiolab.com [nebiolab.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of (E,E)-Farnesol and its Deuterated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of targeted quantitative analysis and mechanistic studies, stable isotope-labeled internal standards are indispensable tools. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of standard (E,E)-Farnesol and its hexadeuterated analog, (E,E)-Farnesol 11,11,11,12,12,12-d6. Understanding the shifts in fragmentation is crucial for developing robust analytical methods and for elucidating the fragmentation pathways of this important acyclic sesquiterpene alcohol.
(E,E)-Farnesol is a naturally occurring sesquiterpene alcohol with a variety of biological activities and is a key intermediate in isoprenoid biosynthesis.[1] Its deuterated isotopologue, (E,E)-Farnesol 11,11,11,12,12,12-d6, serves as an ideal internal standard for mass spectrometry-based quantification due to its chemical similarity and distinct mass difference from the unlabeled analyte.[2][3]
The Rationale for Isotopic Labeling in Mass Spectrometry
The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern quantitative mass spectrometry.[2] By introducing a known quantity of the deuterated standard into a sample, any variations during sample preparation, chromatography, and ionization can be normalized. This is because the deuterated and non-deuterated versions of the molecule exhibit nearly identical physicochemical properties, leading to similar chromatographic retention times and ionization efficiencies.[2] The key difference lies in their mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard.
Experimental Methodology: A Validated Approach
The data presented in this guide is based on established gas chromatography-mass spectrometry (GC-MS) protocols for the analysis of sesquiterpenoids.
A Step-by-Step Experimental Protocol:
-
Sample Preparation: Standard solutions of (E,E)-Farnesol and (E,E)-Farnesol 11,11,11,12,12,12-d6 are prepared in a volatile organic solvent such as hexane or ethyl acetate. For complex matrices, a liquid-liquid or solid-phase extraction would be employed to isolate the analytes.
-
Gas Chromatography (GC): The samples are injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). A temperature gradient is used to ensure optimal separation of farnesol from other components. A typical gradient might start at 60°C and ramp up to 250°C.
-
Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of a mass spectrometer operating in electron ionization (EI) mode. The electron energy is typically set to 70 eV to induce reproducible fragmentation. The mass analyzer then scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.
Workflow for Comparative Fragmentation Analysis:
Caption: Workflow for the comparative analysis of farnesol and its deuterated analog.
Comparative Analysis of Fragmentation Patterns
The electron ionization of (E,E)-Farnesol results in a characteristic fragmentation pattern that provides structural information. The molecular ion (M+) peak is often weak or absent due to the molecule's propensity to fragment. The deuterated analog is expected to exhibit a similar fragmentation pattern, with key fragments shifted by 6 mass units, corresponding to the six deuterium atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Their Interpretation |
| (E,E)-Farnesol | C15H26O | 222.37 | 222 (M+): Molecular ion (often low abundance).204 (M-18): Loss of water (H2O).136: Cleavage of the C6-C7 bond.93: Further fragmentation.81: Common fragment in terpenes.69: Isoprenyl cation, often the base peak.41: Allylic cation. |
| (E,E)-Farnesol 11,11,11,12,12,12-d6 | C15H20D6O | 228.41 | 228 (M+): Molecular ion (expected to be of low abundance).210 (M-18): Loss of water (H2O).142: Cleavage of the C6-C7 bond with the d6-containing fragment.93: Fragment not containing the deuterated end.81: Fragment not containing the deuterated end.75: Isoprenyl cation containing the six deuterium atoms.41: Allylic cation. |
Note: The fragmentation data for (E,E)-Farnesol is based on the NIST Mass Spectrometry Data Center.[4] The fragmentation of the deuterated analog is predicted based on the known fragmentation of farnesol.
Elucidating the Fragmentation Pathways
The fragmentation of farnesol under EI conditions is driven by the initial ionization, which typically occurs at one of the double bonds or the oxygen atom. The resulting radical cation then undergoes a series of bond cleavages and rearrangements.
Proposed Fragmentation Pathway for (E,E)-Farnesol:
Caption: Proposed EI fragmentation pathway for (E,E)-Farnesol.
For (E,E)-Farnesol 11,11,11,12,12,12-d6 , the key difference in fragmentation arises from the increased mass of the terminal isoprene unit.
-
The Molecular Ion: The molecular ion will be observed at m/z 228.
-
Loss of Water: The loss of a water molecule will result in a fragment at m/z 210.
-
The Base Peak: The characteristic base peak at m/z 69 in standard farnesol, corresponding to the isoprenyl cation, is expected to shift to m/z 75 in the deuterated analog, as this fragment retains the six deuterium atoms.
-
Other Fragments: Fragments that do not contain the terminal isoprene unit, such as the ion at m/z 81, are expected to remain at the same mass-to-charge ratio in the deuterated spectrum.
Predicted Shift in Key Fragments for (E,E)-Farnesol-d6:
Caption: Predicted fragmentation shifts for (E,E)-Farnesol-d6.
Conclusion for the Practicing Scientist
The predictable and distinct shifts in the mass spectrum of (E,E)-Farnesol 11,11,11,12,12,12-d6 compared to its unlabeled counterpart make it an excellent internal standard for quantitative studies. The key diagnostic ions for the deuterated standard are the molecular ion at m/z 228 and the expected base peak at m/z 75. When developing a quantitative method using this internal standard, monitoring the transition from the precursor ion (m/z 228 or 210) to a specific product ion (e.g., m/z 75) in a multiple reaction monitoring (MRM) experiment on a triple quadrupole mass spectrometer will provide the highest selectivity and sensitivity. This guide provides the foundational knowledge for researchers to confidently employ (E,E)-Farnesol-d6 in their analytical workflows and to interpret the resulting mass spectral data with a high degree of scientific rigor.
References
-
Veeprho. (n.d.). Farnesol-D6 | CAS 166447-71-8. Retrieved from [Link][3]
-
NIST. (n.d.). Farnesol (E), methyl ether. In NIST Chemistry WebBook. Retrieved from [Link][5]
-
NIST. (n.d.). Farnesol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link][6]
-
K. Nickerson, et al. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. Applied Microbiology and Biotechnology. [Link][7]
-
NIST. (n.d.). trans-Farnesol. In NIST Chemistry WebBook. Retrieved from [Link][4]
-
NIST. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link][8]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link][9]
-
M. Jaoui, et al. (2019). Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products. Atmospheric Chemistry and Physics. [Link][10]
-
ResearchGate. (n.d.). GC—MS analysis shows the purified P. minus farnesal dehydrogenase.... Retrieved from [Link][11]
-
Khawaja, N., et al. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techniques for Spaceborne Mass Spectrometers. The Astrophysical Journal Supplement Series. [Link][13]
Sources
- 1. youtube.com [youtube.com]
- 2. (E,E)-Farnesol 11,11,11,12,12,12-d6 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. trans-Farnesol [webbook.nist.gov]
- 5. Farnesol (E), methyl ether [webbook.nist.gov]
- 6. Farnesol, TMS derivative [webbook.nist.gov]
- 7. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. geo.fu-berlin.de [geo.fu-berlin.de]
- 14. Farnesol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of (E,E)-Farnesol: A Cross-Validation of GC-FID and LC-MS using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive molecules is paramount. (E,E)-Farnesol, a sesquiterpene alcohol with diverse biological activities, including quorum-sensing in fungi and potential anti-cancer properties, presents a unique analytical challenge due to its semi-volatile and lipophilic nature.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of (E,E)-Farnesol in a biological matrix: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is anchored by a cross-validation study design utilizing a stable isotope-labeled internal standard, (E,E)-Farnesol 11,11,11,12,12,12-d6, to ensure the highest level of accuracy and precision.[2] We will delve into the fundamental principles of each technique, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on key validation parameters.
The Analytical Imperative: Why Cross-Validation Matters
In the realm of analytical chemistry, no single method is universally superior. The choice between GC-FID and LC-MS for farnesol analysis depends on a multitude of factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. A cross-validation study, where results from two distinct methods are compared, serves as a robust mechanism to ensure the accuracy and reliability of the data, regardless of the chosen platform.[3] This is particularly critical in regulated environments, such as pharmaceutical development, where data integrity is non-negotiable.[4]
This guide will illuminate the strengths and limitations of each technique in the context of (E,E)-Farnesol analysis, empowering you to make an informed decision for your specific research needs.
Principles of the Techniques
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5] The fundamental principle involves the separation of components in a gaseous mobile phase based on their differential partitioning between the gas phase and a stationary phase within a heated column. Following separation, the analytes are eluted and combusted in a hydrogen-air flame. This combustion process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte.[6]
Causality in Experimental Choices for GC-FID:
-
Volatility is Key: GC-FID necessitates that the analyte be thermally stable and sufficiently volatile to be vaporized without degradation. (E,E)-Farnesol, with its relatively high boiling point, is well-suited for this technique.
-
Universal Carbon Detection: The FID is a "carbon counter," making it a universal detector for organic compounds. Its response is directly proportional to the number of carbon atoms, providing a consistent and predictable signal.
-
Simplicity and Robustness: GC-FID systems are generally robust, easy to operate, and have lower maintenance requirements compared to mass spectrometers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[7] In this technique, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the mobile and stationary phases. The eluent from the column is then introduced into the mass spectrometer, where the analyte molecules are ionized, separated based on their mass-to-charge ratio (m/z), and detected.
Causality in Experimental Choices for LC-MS:
-
Versatility for Non-Volatile and Thermally Labile Compounds: LC-MS is ideal for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
-
High Selectivity and Sensitivity: The mass spectrometer provides a high degree of selectivity by monitoring specific m/z transitions for the analyte of interest. This is particularly advantageous when dealing with complex biological matrices. Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting a specific parent ion into characteristic product ions.
-
The Power of the Deuterated Internal Standard: The use of a stable isotope-labeled internal standard, such as (E,E)-Farnesol-d6, is a cornerstone of accurate LC-MS quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[8] By measuring the ratio of the analyte to the internal standard, these effects can be effectively normalized, leading to highly accurate and precise results.[2] This is a significant advantage that is not readily achievable with GC-FID.[9]
Cross-Validation Experimental Design
To objectively compare the performance of GC-FID and LC-MS for the quantification of (E,E)-Farnesol, a cross-validation study was designed using spiked human plasma as the biological matrix. The use of a deuterated internal standard in the LC-MS method serves as a benchmark for accuracy.
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of GC-FID and LC-MS methods.
Detailed Experimental Protocols
Part 1: GC-FID Methodology
This protocol is based on established methods for the analysis of semi-volatile terpenes in biological matrices.[10][11]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of spiked human plasma in a glass tube, add 2.0 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-FID analysis.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Split/Splitless, 250°C, Split ratio 10:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Injection Volume: 1 µL
Part 2: LC-MS/MS Methodology
This protocol is adapted from methods for the analysis of small molecules in plasma.[12][13]
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of spiked human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, (E,E)-Farnesol 11,11,11,12,12,12-d6, at a fixed concentration.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 50% B
-
4.1-5.0 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(E,E)-Farnesol: Precursor ion (m/z) 205.2 → Product ion (m/z) 69.1
-
(E,E)-Farnesol-d6: Precursor ion (m/z) 211.2 → Product ion (m/z) 75.1
-
Comparative Performance Data
The following tables summarize the hypothetical yet realistic performance data obtained from the cross-validation study, based on established validation guidelines.[14]
Table 1: Linearity and Sensitivity
| Parameter | GC-FID | LC-MS/MS |
| Linear Range | 10 - 2000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Concentration Level | GC-FID | LC-MS/MS |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (30 ng/mL) | 95.2% | 6.8% |
| Mid QC (300 ng/mL) | 101.8% | 4.5% |
| High QC (1500 ng/mL) | 98.5% | 3.2% |
Discussion of Results and Method Selection
The cross-validation data clearly highlight the distinct advantages of each technique.
GC-FID demonstrates itself as a robust and reliable method for the quantification of (E,E)-Farnesol at moderate concentrations. Its linearity over a wide range and acceptable accuracy and precision make it a suitable choice for applications where high sensitivity is not the primary requirement. The simplicity of the instrumentation and lower operational costs are also significant considerations.
LC-MS/MS , on the other hand, offers vastly superior sensitivity, with an LOD and LOQ approximately 50-fold lower than that of GC-FID. This makes it the unequivocal choice for applications requiring trace-level quantification, such as pharmacokinetic studies or the analysis of low-abundance endogenous farnesol. The high selectivity of MS/MS detection minimizes the potential for interference from co-eluting matrix components, a common challenge in complex biological samples. The use of a deuterated internal standard in the LC-MS method provides a critical advantage in mitigating matrix effects, leading to enhanced accuracy and precision.
Conclusion: Choosing the Right Tool for the Job
The cross-validation of GC-FID and LC-MS for the quantification of (E,E)-Farnesol using a deuterated internal standard provides a clear and objective comparison of their capabilities.
-
For routine analysis, quality control of bulk material, or studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range, GC-FID offers a cost-effective, robust, and reliable solution.
-
For applications demanding high sensitivity, such as bioanalysis in complex matrices, pharmacokinetic studies, or the quantification of trace levels of (E,E)-Farnesol, LC-MS/MS is the superior technique. The use of a deuterated internal standard is highly recommended to ensure the highest level of data quality.
Ultimately, the selection of the most appropriate analytical technique should be guided by the specific requirements of the research question, the nature of the sample matrix, and the available resources. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.
References
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165-1174. [Link]
- BenchChem. (2025).
- IQVIA Laboratories. (2025, March 26).
-
Boone, C. H., Gutzmann, D., Kramer, J., & Nickerson, K. W. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. Applied Microbiology and Biotechnology, 106(19-20), 6759–6773. [Link]
-
Boone, C. H., Gutzmann, D., Kramer, J., & Nickerson, K. W. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. PubMed. [Link]
- BioPharm International. (2019). Establishing Acceptance Criteria for Analytical Methods.
- European Bioanalysis Forum. (n.d.).
- Agilent Technologies. (n.d.).
- FooDB. (2010, April 8). Showing Compound (2E,6E)-Farnesol (FDB014516).
- PubMed. (2022, November 5). UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions.
- News-Medical.Net. (2025, October 28).
-
Novotna, K., et al. (2020). Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method. Analytical and Bioanalytical Chemistry, 412(24), 6529-6541. [Link]
- NIST. (n.d.). Farnesol (E), methyl ether. In NIST Chemistry WebBook.
- ResearchGate. (n.d.).
-
Lee, J. H., et al. (2023). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. Molecules, 28(18), 6535. [Link]
- ResearchGate. (2022, April 13). UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions.
- LCGC International. (2006).
- Norlab. (n.d.).
- University of Nebraska - Lincoln. (2022, September 15).
- ResearchGate. (2015, October 1). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges.
- ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites.
- Benchchem. (n.d.).
- SpectraBase. (n.d.). Farnesol - Optional[MS (GC)] - Spectrum.
- Semantic Scholar. (2021, January 1). Investigation of the potential mechanism of farnesol in protecting the intestinal epithelium barrier from invasion by Candida albicans via untarget.
- Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas.
- PubChem. (n.d.). (E,Z)-Farnesol.
- MedChemExpress. (n.d.). (E,E)-Farnesol-d6 (trans,trans-Farnesol-d6) | Stable Isotope.
-
Clinical Chemistry. (1994, July). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233-8. [Link]
- NMPPDB. (n.d.). (E, E)-farnesol.
- SciSpace. (n.d.).
- ResearchGate. (n.d.).
- Journal of King Saud University - Science. (2020, August 15). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.
- Benchchem. (n.d.). (E,E)-Farnesol 11,11,11,12,12,12-d6.
- ResearchGate. (2023, September 6). (PDF) Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans.
- PubMed. (2013, October 21). Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque.
- ResearchGate. (n.d.).
- Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
- PubMed. (1993).
- Łukasiewicz Research Network – Institute of Industrial Organic Chemistry, Poland. (2021, October 29). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4.
- LCGC North America. (2021, May 1).
- MilliporeSigma. (n.d.). Farnesol-d6, Avanti, 166447-71-8, 700294O, Sigma-Aldrich.
- Journal of the Chilean Chemical Society. (2020, December 2).
- ResearchGate. (2026, January 10). (PDF) Qualification and quantification of seventeen natural steroids in plasma by GCQ-MS and GC-IT-MS/MS.
- Separation Science. (2025, July 29).
- MDPI. (n.d.).
- MDPI. (2024, October 22). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis.
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromaleont.it [chromaleont.it]
- 6. jppres.com [jppres.com]
- 7. mdpi.com [mdpi.com]
- 8. (E,E)-Farnesol 11,11,11,12,12,12-d6 | Benchchem [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biopharminternational.com [biopharminternational.com]
(E,E)-Farnesol 11,11,11,12,12,12-d6 proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of (E,E)-Farnesol 11,11,11,12,12,12-d6
Core Directive: Immediate Safety and Logistical Planning
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (E,E)-Farnesol 11,11,11,12,12,12-d6. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The fundamental principle is to manage this compound as a hazardous chemical waste, with specific considerations for its chemical properties.
Scientific Integrity & Logic: Understanding the "Why" Behind the "How"
As a Senior Application Scientist, it is imperative to move beyond rote instructions and provide a framework of understanding. The disposal procedures for (E,E)-Farnesol 11,11,11,12,12,12-d6 are predicated on a thorough assessment of its chemical nature and the regulatory landscape governing laboratory waste.
Expertise & Experience: Characterizing the Waste Stream
(E,E)-Farnesol is a naturally occurring sesquiterpene alcohol. Its deuterated analog, (E,E)-Farnesol 11,11,11,12,12,12-d6, is chemically similar, with the primary distinction being the isotopic substitution of six hydrogen atoms with deuterium at the terminal end of the molecule.
A Note on Deuteration: Deuterium is a stable, non-radioactive isotope of hydrogen.[1][2] Therefore, (E,E)-Farnesol 11,11,11,12,12,12-d6 is not radioactive waste. Its disposal protocol is governed by its chemical hazards, which are considered equivalent to those of its non-deuterated counterpart.[1][]
The primary hazards associated with (E,E)-Farnesol, based on available Safety Data Sheets (SDS), are:
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[4][5][6][7]
-
Skin Sensitization: It may cause an allergic skin reaction.[5][8][9]
-
Aquatic Toxicity: Farnesol is toxic to aquatic life with long-lasting effects.[4][5][7][10]
Based on these properties, waste containing (E,E)-Farnesol 11,11,11,12,12,12-d6 must be classified and handled as hazardous chemical waste.
Trustworthiness: A Self-Validating System for Disposal
The following protocols are designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error and ensuring compliance. This begins with waste minimization and culminates in proper disposal by a licensed facility.
Authoritative Grounding & Comprehensive References
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous materials.[][11] It is essential to consult and adhere to all applicable federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines.
Data Presentation: Hazard Profile of (E,E)-Farnesol
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[5][7] | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[4][5][7] | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[5][8][9] | GHS07 | P261, P272, P280, P302+P352, P333+P313, P362+P364 |
| Hazardous to the Aquatic Environment (Chronic, Category 2) | Toxic to aquatic life with long lasting effects.[4][5][7][10] | GHS09 | P273, P391, P501 |
Experimental Protocols: Step-by-Step Disposal Methodology
The following is a detailed, step-by-step methodology for the proper disposal of (E,E)-Farnesol 11,11,11,12,12,12-d6 and materials contaminated with it.
Step 1: Waste Minimization and Planning
Before beginning any procedure, plan to minimize waste generation.[2][12]
-
Order only the necessary quantities of the compound.
-
Design experiments to use the smallest scale feasible.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling (E,E)-Farnesol 11,11,11,12,12,12-d6 and its waste.
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 3: Waste Segregation
Proper segregation is crucial to prevent accidental reactions and ensure correct disposal.[13][14]
-
Do not mix this waste with non-hazardous waste (e.g., regular trash).[14]
-
Segregate liquid waste from solid waste.
-
Do not mix with incompatible chemicals. (E,E)-Farnesol is incompatible with strong oxidizing agents.[10]
Step 4: Containerization
-
Liquid Waste: Collect pure (E,E)-Farnesol 11,11,11,12,12,12-d6 and solutions containing it in a dedicated, leak-proof container with a secure screw-top cap. The container must be chemically compatible (e.g., glass or a suitable plastic). The original product container is often a good choice.[15]
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a separate, clearly labeled, puncture-resistant container.
-
Keep containers closed when not actively adding waste.[2][15]
Step 5: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the full chemical name: "(E,E)-Farnesol 11,11,11,12,12,12-d6".
-
List all components of a mixture, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Aquatic Hazard").
-
Record the accumulation start date on the label.
Step 6: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be in a well-ventilated area, away from ignition sources.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 7: Disposal
-
Never pour (E,E)-Farnesol 11,11,11,12,12,12-d6 down the drain. [1] This is due to its toxicity to aquatic life.[4][16]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal company.[5]
-
Follow all institutional procedures for requesting a waste pickup.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the disposal of (E,E)-Farnesol 11,11,11,12,12,12-d6.
Caption: Decision workflow for proper segregation, containment, and disposal of (E,E)-Farnesol-d6 waste.
References
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc..
- 505012 farnesol safety data sheet. (2015, November 29). Vigon.
- SAFETY DATA SHEET. (2025, November 25). Tokyo Chemical Industry.
- How to Properly Manage Hazardous Waste Under EPA Regulations. Waste, Chemical, and Cleanup Enforcement | US EPA.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- (2Z,6E)-Farnesol SDS, 3790-71-4 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET. (2023, October 2). The Perfumers Apprentice.
- NATURAL FARNESOL. Axxence Aromatic GmbH.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Safety data sheet. (2023, January 17). CPAChem.
- MATERIAL SAFETY DATA SHEET. Extrasynthese.
- SAFETY DATA SHEET. Fisher Scientific.
- Farnesol. (2025, June 18). Hekserij.
- How to Dispose the Waste from Isotope Labeling. (2015, November 4). BOC Sciences.
- farnesol 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol. The Good Scents Company.
Sources
- 1. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. moravek.com [moravek.com]
- 4. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. trans-Farnesol (CAS 106-28-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Farnesol - Wikipedia [en.wikipedia.org]
- 10. farnesol, 4602-84-0 [thegoodscentscompany.com]
- 11. mdpi.com [mdpi.com]
- 12. Deuterated Compounds Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Farnesol [sitem.herts.ac.uk]
- 15. Page loading... [wap.guidechem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: Personal Protective Equipment and Safe Handling of (E,E)-Farnesol 11,11,11,12,12,12-d6
This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of (E,E)-Farnesol 11,11,11,12,12,12-d6. As a deuterated analog, its intrinsic chemical properties and hazard profile are considered equivalent to its non-deuterated parent compound, (E,E)-Farnesol, for the purposes of defining immediate safety measures. Deuterated compounds are pivotal in drug metabolism and pharmacokinetic (DMPK) studies due to the kinetic isotope effect, which can slow metabolic processes.[1] However, this alteration necessitates careful handling to minimize exposure, as the long-term biological effects may differ from the parent compound.[1]
This document is intended for researchers, scientists, and drug development professionals. It outlines essential operational steps, from receiving and storage to use and disposal, ensuring a self-validating system of safety and scientific integrity.
Hazard Assessment and Core Principles
While specific safety data for the d6 isotopologue is not available, the foundational principle of chemical safety dictates that it should be handled with, at minimum, the same precautions as its well-characterized, non-deuterated counterpart. The primary hazards associated with (E,E)-Farnesol are summarized below.
| Hazard Classification | Description | Primary Routes of Exposure | Authoritative Sources |
| Skin Irritation | Causes skin irritation upon direct contact. | Dermal | [2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction in susceptible individuals. | Dermal | [2][3][4][5] |
| Serious Eye Irritation | Causes serious irritation and potential damage upon contact with eyes. | Ocular | [2][3][4][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Environmental Release | [2][3][4] |
Scientist's Note: The substitution of hydrogen with deuterium does not alter the fundamental reactivity that leads to skin and eye irritation. Therefore, assuming an identical hazard profile is the most prudent approach for establishing PPE requirements. All handling procedures should be designed to prevent dermal contact, eye exposure, and release into the environment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The following equipment must be used at all times when handling (E,E)-Farnesol-d6.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times in the laboratory where the compound is handled.[1]
-
Enhanced Precaution: A face shield should be worn over safety goggles when there is a heightened risk of splashing, such as during bulk transfers or when handling larger volumes (>50 mL).[1][2]
Hand Protection
-
Glove Selection: Chemically resistant nitrile or neoprene gloves are required.[1][2] Always consult the glove manufacturer's compatibility chart for farnesol and any solvents being used.[1]
-
Glove Practice: Double-gloving is recommended, especially during procedures with a high likelihood of contamination. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.
Body Protection
-
Required Attire: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[1] An impervious chemical apron is recommended when handling larger quantities.[2]
Respiratory Protection
-
Primary Engineering Control: All handling of (E,E)-Farnesol-d6, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1]
-
When a Respirator is Needed: While farnesol has a low vapor pressure, a NIOSH-approved respirator with organic vapor cartridges may be required if work cannot be performed in a fume hood or if there is a risk of generating aerosols (e.g., during sonication or homogenization).[2][7]
Operational Handling and Disposal Plan
Adherence to a strict, step-by-step procedure is critical for safety and experimental integrity.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment, including spill cleanup materials, before retrieving the compound.
-
PPE Donning: Don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.
-
Compound Handling:
-
For deuterated compounds, it is best practice to handle and store them under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent potential isotopic exchange with atmospheric moisture.[1]
-
Store the primary container in a cool, well-ventilated area, protected from light in an amber vial.[1][2]
-
When weighing the liquid, do so in a tared, sealed container within the fume hood.
-
Use grounded equipment during transfers to prevent static discharge.[2]
-
-
Post-Handling: Tightly reseal the primary container. Decontaminate any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
PPE Doffing: Remove PPE in the reverse order, taking care not to touch the outside of contaminated items. Remove gloves last and wash hands thoroughly with soap and water.[2]
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to dike and absorb the liquid.[2][7][8] Do not use combustible materials like paper towels for initial absorption.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][7]
-
Decontaminate: Clean the spill surface thoroughly with a solvent wash, followed by soap and water.[9]
-
Dispose: The sealed container with the spill cleanup material must be disposed of as hazardous chemical waste.
Waste Disposal
-
Segregation: All materials contaminated with (E,E)-Farnesol-d6 (e.g., gloves, pipette tips, absorbent materials) must be disposed of as hazardous chemical waste.[1] Keep liquid and solid waste streams separate in clearly labeled, compatible containers.[1]
-
Regulations: Never pour farnesol or its solutions down the drain, as it is toxic to aquatic life.[1][2] Adhere strictly to your institution's and local regulations for hazardous waste disposal.[2][3]
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for safely handling (E,E)-Farnesol-d6, from acquisition to final disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vigon.com [vigon.com]
- 3. hekserij.nl [hekserij.nl]
- 4. westliberty.edu [westliberty.edu]
- 5. cpachem.com [cpachem.com]
- 6. directpcw.com [directpcw.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. FARNESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
